1-(2-Methoxyphenyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZLQLYBRIOLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38869-49-7 (di-hydrochloride) | |
| Record name | 1-(2-Methoxyphenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035386244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40188871 | |
| Record name | 1-(2-Methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35386-24-4 | |
| Record name | 1-(2-Methoxyphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35386-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyphenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035386244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methoxyphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-METHOXYPHENYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81NJO1330A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-(2-Methoxyphenyl)piperazine synthesis protocols
An In-depth Technical Guide to the Synthesis of 1-(2-Methoxyphenyl)piperazine
This technical guide provides a comprehensive overview of the primary synthesis protocols for this compound, a key intermediate in the development of pharmaceutical agents, particularly those targeting the central nervous system.[1] The document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental procedures, comparative data, and visual representations of the synthetic pathways.
Core Synthesis Strategies
The synthesis of this compound can be broadly categorized into several key approaches. The most prevalent methods involve the formation of the piperazine (B1678402) ring by cyclization or the arylation of a pre-existing piperazine ring. Common strategies include the condensation of o-anisidine (B45086) with a bis(2-haloethyl)amine derivative and palladium-catalyzed cross-coupling reactions.
Quantitative Data Summary
The following table summarizes quantitative data from various reported synthesis protocols, allowing for a direct comparison of their efficiencies and outcomes.
| Synthesis Route | Starting Materials | Catalyst/Reagent | Solvent | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| Condensation Cyclization | o-Methoxyaniline, Bis(2-chloroethyl)amine (B1207034) hydrochloride | K₂CO₃ | n-Butanol | 59 | >98 (HPLC) | 218-219 | [1] |
| Condensation Cyclization | o-Methoxyaniline, Bis(2-chloroethyl)amine hydrochloride | - | Diethyleneglycol monomethyl ether | 74 | - | - | [2] |
| Buchwald-Hartwig Amination (followed by deprotection) | 1-Bromo-2-methoxybenzene, Piperazine, (Boc)₂O | Pd₂(dba)₃ / BINAP / DBU | Toluene (B28343) / DCM | 42 | 99 (HPLC) | - | [3] |
| Deprotection of Boc-protected precursor | tert-Butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate | HCl in Ethyl Ether | Ethyl Ether | 90.08 | - | - | [2] |
| Reaction with Bis(2-bromoethyl)amine hydrobromide | o-Methoxyaniline, Bis(2-bromoethyl)amine hydrobromide | - | - | 80 | >98 | - | [4] |
Experimental Protocols
This section details the methodologies for two primary synthesis routes.
Protocol 1: Synthesis via Condensation Cyclization
This protocol describes the synthesis of this compound hydrochloride from o-methoxyaniline and bis(2-chloroethyl)amine hydrochloride.[1] This method involves a one-pot cyclization reaction.
Step 1: Preparation of Bis(2-chloroethyl)amine hydrochloride
-
Diethanolamine (B148213) and sulfuryl chloride are reacted in chloroform.
-
The molar ratio of diethanolamine to sulfuryl chloride is approximately 1:2.78.
-
The reaction is conducted at 25-30°C with dropwise addition over ~2.5 hours, followed by stirring and reflux.
-
The resulting product is a white crystal with a melting point of 212-216°C and a yield of 67-70%.
Step 2: Condensation and Cyclization
-
Reactants: A mixture of o-methoxyaniline, bis(2-chloroethyl)amine hydrochloride, and potassium carbonate is prepared in n-butanol. The recommended feed ratio is 1:1.60-1.67:1.10-1.12 (kg:kg:kg) with approximately 4.70-4.85 L of n-butanol per kg of o-methoxyaniline.[1]
-
Reaction: The mixture is heated and stirred for 20-25 hours.[1]
-
Work-up: The reaction mixture is concentrated to about 1/6 of its original volume.
-
Purification: The product is recrystallized from ethanol.
-
Final Product: The final product, this compound hydrochloride, is obtained as white crystals with a yield of 59% and a purity greater than 98% as determined by HPLC.[1] The melting point is 218-219°C.[1]
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol outlines a two-step synthesis involving a palladium-catalyzed N-arylation followed by the deprotection of a Boc-protected intermediate to yield the hydrochloride salt.[3]
Step 1: Synthesis of tert-Butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate
-
Reaction Setup: In a suitable flask, combine 1-bromo-2-methoxybenzene (1.0 eq), piperazine (1.2 eq), BINAP (0.03 eq), and Pd₂(dba)₃ (0.01 eq).
-
Solvent and Atmosphere: Add toluene and bubble nitrogen through the mixture for 10 minutes.
-
Reagent Addition: Add DBU (1.5 eq) and heat the solution to 60-70°C.
-
Boc Protection: After the amination reaction is complete (monitored by TLC), cool the mixture to room temperature. Add a solution of (Boc)₂O (2.5 eq) in dichloromethane (B109758) (DCM) dropwise and stir for 3 hours.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography on a silica (B1680970) gel column.
Step 2: Deprotection to form this compound hydrochloride
-
Reaction: Dissolve the purified tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate in ethyl acetate.
-
Acidification: Add an excess of hydrochloric acid in ethyl acetate dropwise.
-
Stirring: Stir the reaction mixture at room temperature for 1.5 hours.
-
Isolation: The resulting precipitate is collected by filtration to give this compound hydrochloride as a white solid. The overall yield for the two steps is reported as 42%.[3]
Synthesis Pathway Visualizations
The following diagrams illustrate the chemical workflows for the described synthesis protocols.
References
An In-depth Technical Guide to the Mechanism of Action of 1-(2-Methoxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Methoxyphenyl)piperazine (1-MPP) is a psychoactive compound belonging to the phenylpiperazine class of chemicals. It serves as a crucial intermediate in the synthesis of various pharmaceuticals and is a known metabolite of several drugs.[1] Its mechanism of action is primarily centered on its interaction with serotonergic and adrenergic receptors, exhibiting a complex pharmacological profile. This technical guide provides a comprehensive overview of the core mechanism of action of 1-MPP, including its receptor binding affinity, functional activity, and downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development endeavors.
Receptor Binding Profile
1-MPP displays a notable affinity for several G-protein coupled receptors (GPCRs), with a pronounced interaction at serotonin (B10506) and adrenergic receptors. The binding affinity of a ligand for a receptor is quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
While a comprehensive binding profile for 1-MPP across all receptor subtypes is not extensively documented in a single source, the available literature indicates a primary interaction with serotonin 5-HT1A receptors. Derivatives of 1-MPP have been synthesized to modulate its affinity and selectivity for various receptors.[2][3][4]
Table 1: Receptor Binding Affinities (Ki) of this compound and its Derivatives
| Receptor | Ligand | Ki (nM) | Species | Reference |
| 5-HT1A | This compound derivative | 0.12-0.63 | Rat | [2] |
| 5-HT1A | This compound derivative | 1.2 | Not Specified | [3] |
| 5-HT1A | This compound derivative | 21.3 | Not Specified | [3] |
| α1-adrenergic | This compound derivative | >1000 | Rat | [2] |
| Dopamine (B1211576) D2 | 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivative | High Affinity | Not Specified | [4] |
| 5-HT2A | 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivative | Low to Moderate Affinity | Not Specified | [4] |
Note: The data presented for derivatives highlight the potential of the 1-MPP scaffold for high-affinity interactions with these receptors.
Functional Activity
The functional activity of 1-MPP at its primary target, the 5-HT1A receptor, is characterized as that of a partial agonist. A partial agonist binds to and activates a given receptor, but has only partial efficacy at the receptor relative to a full agonist. The potency of a compound is typically measured by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
At the 5-HT1A receptor, 1-MPP has been shown to elicit a response that is approximately 70% of the maximal response of a full agonist (Emax ≈ 70%). This partial agonism is a key feature of its pharmacological profile. In contrast, it displays no significant affinity for the 5-HT2 receptor or dopamine receptors.[4]
In vivo studies in animal models have demonstrated that 1-MPP can suppress conditioned avoidance responses (CARs) without significantly affecting escape behavior, an effect indicative of antipsychotic-like activity.[4]
Table 2: Functional Activity Parameters of this compound
| Parameter | Receptor | Value | Assay Type | Reference |
| Emax | 5-HT1A | ~70% | Not Specified | [4] |
Signaling Pathways
The interaction of 1-MPP with its primary target, the 5-HT1A receptor, initiates a cascade of intracellular signaling events. The 5-HT1A receptor is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
The activated Gi/o protein can also modulate other downstream effectors. The βγ subunits of the G-protein can directly interact with and activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the cell membrane. Furthermore, signaling through Gi/o-coupled receptors can influence the phosphorylation of extracellular signal-regulated kinases (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in regulating various cellular processes including gene expression and cell proliferation.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of 1-MPP.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki of 1-MPP for the 5-HT1A receptor.
Materials:
-
Membrane preparations from cells expressing the human 5-HT1A receptor or from rat hippocampus.
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).
-
Non-specific binding control: Serotonin (5-HT) or another high-affinity 5-HT1A ligand.
-
1-MPP stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
96-well microplates.
-
Filter mats (e.g., GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of 1-MPP.
-
In a 96-well plate, add the assay buffer, membrane preparation, and either buffer (for total binding), a saturating concentration of non-specific control, or a concentration of 1-MPP.
-
Add the radioligand ([3H]8-OH-DPAT) to all wells at a concentration close to its Kd.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of 1-MPP from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. benchchem.com [benchchem.com]
- 2. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 1-(2-Methoxyphenyl)piperazine
An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine
Introduction
This compound, also known as o-Methoxyphenylpiperazine (oMeOPP), is a phenylpiperazine derivative with significant applications in medicinal chemistry and pharmacology.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic drugs.[1][3] This compound is recognized for its serotonergic activity, primarily acting as a partial agonist at the 5-HT1A receptor.[2] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its known pharmacological signaling pathway.
Physical and Chemical Properties
This compound is a compound that can appear as a white to off-white crystalline solid or a pale yellow to colorless liquid.[4][5] It has a slight aromatic odor.[5] The hydrochloride salt is a common form and typically presents as a white solid.[1][3]
Quantitative Data Summary
The and its hydrochloride salt are summarized in the tables below. It is important to note that reported values may vary between different sources.
Table 1: Physical and Chemical Properties of this compound (Base)
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆N₂O | [4][5] |
| Molecular Weight | 192.26 g/mol | [6][7] |
| CAS Number | 35386-24-4 | [8] |
| Appearance | White to off-white crystalline solid; Pale yellow to colorless liquid | [4][5][9] |
| Melting Point | 28-31 °C; 35-40 °C; 45-48 °C; 172 °C | [4][5][6] |
| Boiling Point | 130-133 °C at 0.1 mmHg; 275-278 °C; ~314.6 °C at 760 mmHg; 330 °C | [4][5][6] |
| Density | 1.095 g/mL at 25 °C; ~1.09 g/cm³; 1.1120 g/cm³ | [4][6] |
| Refractive Index | n20/D 1.575 | |
| Flash Point | 110 °C (closed cup); 120 °C (estimate); 144.1 °C; >230 °F | [5][6][10] |
| pKa | 8.98 ± 0.10 (Predicted); 13.33 ± 0.70 (Predicted) | [10][11] |
| Solubility | Soluble in organic solvents like ethanol (B145695), methanol (B129727), DMSO, and chloroform (B151607).[4][5] Slightly soluble in water.[5][6] | [4][5][6] |
Table 2: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₇ClN₂O | [1][8][12] |
| Molecular Weight | 228.72 g/mol | [8] |
| CAS Number | 5464-78-8 | [1][8][13] |
| Appearance | White solid | [1][3] |
| Melting Point | 213 °C; 217-219 °C; 218-219 °C | [1][3][8][13] |
| Boiling Point | 130-133 °C | [1] |
| Solubility | Very soluble in water and methanol; Freely soluble in chloroform; Very slightly soluble in ether; Insoluble in acetone (B3395972) and hexane. | [8] |
Experimental Protocols
Synthesis of this compound Hydrochloride
Several synthetic routes for this compound hydrochloride have been reported.[3] A common method involves the condensation of an appropriate aniline (B41778) with a bis(haloethyl)amine derivative.[3][12]
Method 1: Condensation of 2-Methoxyaniline with Bis(2-chloroethyl)amine (B1207034) Hydrochloride [3][12]
-
Preparation of Bis(2-chloroethyl)amine Hydrochloride:
-
React diethanolamine (B148213) with sulfuryl chloride in chloroform. The ratio of diethanolamine (kg) to sulfuryl chloride (L) to chloroform (L) is approximately 1:2.78:(1.276+1.848).[3]
-
Maintain the reaction temperature at 25-30 °C during the dropwise addition over ~2.5 hours.[3]
-
Continuously stir for 1 hour after addition, then heat to reflux for 30 minutes.[3]
-
Cool the mixture, filter the solid product, wash with chloroform, and dry to obtain bis(2-chloroethyl)amine hydrochloride as white crystals.[3]
-
-
Condensation and Cyclization:
-
In a reaction vessel, combine 2-methoxyaniline, bis(2-chloroethyl)amine hydrochloride, and potassium carbonate in n-butanol as the solvent.[3] The optimized feed ratio is approximately 1:1.60-1.67:1.10-1.12:4.70-4.85 (2-methoxyaniline (kg) : bis(2-chloroethyl)amine hydrochloride (kg) : potassium carbonate (kg) : n-butanol (L)).[3]
-
Heat the reaction mixture and maintain for 20-25 hours.[3]
-
After the reaction is complete, concentrate the solvent volume to about 1/6th.[3]
-
Recrystallize the product from ethanol to yield this compound hydrochloride as white crystals.[3]
-
Method 2: Buchwald-Hartwig Amination [1]
-
Add 1-bromo-2-methoxybenzene and piperazine (B1678402) to a reaction flask.[1]
-
Evacuate the flask and backfill with nitrogen gas.[1]
-
Add toluene (B28343) and bubble with N₂ for 10 minutes.[1]
-
Add BINAP (a phosphine (B1218219) ligand) and Pd₂(dba)₃ (a palladium catalyst) to the mixture.[1]
-
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and heat the solution to 60-70 °C.[1]
-
Following the amination, protect the secondary amine of the piperazine ring with a Boc group by reacting with (Boc)₂O in DCM.[1]
-
Purify the resulting Boc-protected intermediate by flash chromatography.[1]
-
Deprotect the Boc group by adding excess HCl in ethyl acetate (B1210297) and stirring at room temperature for 1.5 hours.[1]
-
Filter the resulting precipitate to obtain this compound hydrochloride.[1]
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the synthesized compound.
-
Column: Atlantis T3C-18 reverse-phase column (5 µm, 4.6 mm x 250 mm).[14]
-
Mobile Phase: A gradient of 0.05% TFA in water (Solvent A) and methanol (Solvent B).[14]
-
Gradient: 0-20% Solvent B over 20 minutes.[14]
-
Flow Rate: 0.8 mL/min.[14]
-
Detection: UV detection at 277 nm.[14]
-
Result: Purity of >98% has been reported for this compound hydrochloride.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the compound.
-
Spectra: Both ¹H NMR and ¹³C NMR spectra are used for structural elucidation.[7][15]
-
Reference: The obtained spectra are compared with standard reference spectra for confirmation.[3][7]
Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight and fragmentation pattern of the compound.
-
Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[1][7]
-
Result: For the free base, a prominent peak at m/z 192 corresponding to the molecular ion [M]⁺ is observed. In ESI, the protonated molecule [M+H]⁺ at m/z 193.1 is detected.[1][7]
Pharmacological Profile and Signaling Pathway
This compound is known for its interaction with serotonin (B10506) receptors.[2][16] It has a high affinity for the serotonin 5-HT1A receptor, where it acts as a partial agonist.[2] Unlike some other phenylpiperazine derivatives, it shows no significant affinity for the 5-HT2 or dopamine (B1211576) receptors.[2] This selective activity is indicative of potential antipsychotic-like effects.[2] The activation of 5-HT1A receptors is a key mechanism for its pharmacological action.
Caption: Signaling pathway of this compound at the 5-HT1A receptor.
Synthesis Workflow Visualization
The synthesis of this compound hydrochloride from 2-methoxyaniline represents a key chemical process. The workflow involves the formation of an intermediate followed by cyclization and purification.
Caption: Workflow for the synthesis of this compound HCl.
Logical Relationships in Application
This compound is a versatile building block in drug development, leading to various classes of therapeutic agents. Its primary pharmacological action influences its application in treating central nervous system disorders.
Caption: Logical relationships between the compound's properties and its applications.
References
- 1. Page loading... [guidechem.com]
- 2. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound MSDS/SDS | Supplier & Distributor [ko.chemheterocycles.com]
- 6. This compound: Structure, Uses, Safety Data & Supplier China | Expert Chemical Analysis [pipzine-chem.com]
- 7. This compound | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. swgdrug.org [swgdrug.org]
- 9. echemi.com [echemi.com]
- 10. 35386-24-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 1-(2-Methoxyphenyl-piperazine) CAS#: 10093-96-6 [m.chemicalbook.com]
- 12. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 13. 1-(2-甲氧苯基)哌嗪 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. rsc.org [rsc.org]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis of 1-(2-Methoxyphenyl)piperazine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-(2-methoxyphenyl)piperazine (1-MeOPP) derivatives and analogs, a class of compounds of significant interest in medicinal chemistry due to their interactions with various central nervous system targets, particularly serotonin (B10506) receptors. This document details key synthetic strategies, provides specific experimental protocols, and presents quantitative data for a range of synthesized compounds. Furthermore, it visualizes the primary signaling pathways associated with the biological targets of these molecules to provide a deeper context for their pharmacological relevance.
Introduction
This compound (1-MeOPP) is a core structural motif found in a multitude of biologically active compounds. Derivatives of this scaffold have shown a remarkable affinity and selectivity for various neurotransmitter receptors, with a particular emphasis on the serotonin (5-HT) system. Specifically, many 1-MeOPP analogs are potent ligands for the 5-HT1A and 5-HT7 receptors, making them valuable tools for studying the roles of these receptors in neuropsychiatric disorders and as potential therapeutic agents for conditions such as anxiety, depression, and psychosis.[1][2]
The synthesis of 1-MeOPP derivatives is a key area of research in medicinal chemistry. The modular nature of the arylpiperazine scaffold allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize pharmacological profiles. This guide will focus on the most prevalent and efficient synthetic routes for the preparation of these compounds, including transition metal-catalyzed cross-coupling reactions.
Core Synthetic Strategies
The construction of the 1-arylpiperazine core is central to the synthesis of 1-MeOPP derivatives. The two most widely employed methods are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination
The Palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of an aryl halide (or triflate) with a piperazine (B1678402) derivative. The key advantages of this method include its broad substrate scope, high functional group tolerance, and generally high yields.
A general representation of the Buchwald-Hartwig amination for the synthesis of 1-MeOPP is shown below:
Caption: General scheme for Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that provides an alternative route to N-arylpiperazines. While historically requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements have led to milder protocols using catalytic amounts of copper salts with various ligands.
A general representation of the Ullmann condensation is as follows:
Caption: General scheme for Ullmann condensation.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the this compound core and a representative derivative.
Synthesis of this compound hydrochloride via Buchwald-Hartwig Amination[3]
This two-step procedure involves the initial formation of a Boc-protected intermediate followed by deprotection.
Step 1: Synthesis of tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate
-
To a solution of 1-bromo-2-methoxybenzene (4.0 g, 21.3 mmol) and piperazine (2.2 g, 25.6 mmol) in toluene, the solution is bubbled with N2 for 10 minutes.
-
BINAP (398 mg, 0.64 mmol) and Pd2(dba)3 (195 mg, 0.21 mmol) are added to the mixture.
-
After the addition of DBU (3.8 mL), the solution is heated to 60-70 °C.
-
Fine TbUO2 powder (3.5 g, 31.9 mmol) is added in one portion to initiate the amination.
-
After cooling to room temperature, (Boc)2O (11.6 g, 53.2 mmol) dissolved in DCM is added dropwise, and the mixture is stirred at room temperature for 3 hours.
-
The reaction mixture is diluted with water and extracted with EtOAc. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.
-
The crude product is purified by flash chromatography on a silica (B1680970) gel column (eluting with PE/EtOAc = 10:1) to give tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate as a white solid.
Step 2: Synthesis of this compound hydrochloride
-
To a solution of tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate in EtOAc, an excess of HCl in EtOAc is added dropwise.
-
The reaction mixture is stirred at room temperature for 1.5 hours.
-
Filtration of the resulting precipitate yields this compound hydrochloride as a white solid.[3]
-
Yield: 2.6 g (42%)
-
Purity (HPLC): 99%
Synthesis of 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride[1]
This protocol describes the N-alkylation of the this compound core.
-
A mixture of this compound, the appropriate chloroalkoxy derivative, anhydrous potassium carbonate, and a catalytic amount of potassium iodide in butan-2-one is refluxed for a specified time.
-
The reaction mixture is then filtered, and the solvent is evaporated under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with water.
-
The etheral solution is extracted with 10% hydrochloric acid.
-
The aqueous layer is made alkaline with a 10% sodium hydroxide (B78521) solution and extracted with diethyl ether.
-
The combined etheral extracts are washed with water until neutral, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The resulting oily free base is dissolved in anhydrous ethanol, and a solution of hydrogen chloride in diethyl ether is added to precipitate the hydrochloride salt.
-
The product is recrystallized from an ethanol/diethyl ether mixture.
Quantitative Data
The following tables summarize key quantitative data for a selection of this compound derivatives.
Table 1: Synthesis and Physicochemical Properties of Selected this compound Derivatives
| Compound ID | Synthetic Method | Yield (%) | Melting Point (°C) | Molecular Formula | Reference |
| 1 | Buchwald-Hartwig | 42 | 217-219 | C11H17ClN2O | [3] |
| 2 | N-Alkylation | - | 178-180 | C22H30Cl2N2O3 | [1] |
| 3 | N-Alkylation | - | 164-166 | C23H32ClN2O3 | [1] |
Compound 1: this compound hydrochloride Compound 2: 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride Compound 3: 1-[(2-isopropylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride
Table 2: Pharmacological Data of Selected this compound Derivatives at Serotonin Receptors
| Compound ID | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT7 Receptor Affinity (Ki, nM) | Reference |
| 2 | <1 | 34 | [1] |
| 3 | 1.8 | 38 | [1] |
| 4 | 0.12 | - | [2] |
| 5 | 0.63 | - | [2] |
Compound 2: 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride Compound 3: 1-[(2-isopropylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride Compound 4: A cycloalkyl amide derivative of this compound Compound 5: A cycloalkyl amide derivative of this compound
Signaling Pathways
This compound derivatives primarily exert their pharmacological effects through modulation of serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. Understanding the downstream signaling cascades of these receptors is crucial for elucidating the mechanism of action of these compounds.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, activation of the 5-HT1A receptor can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[4]
References
- 1. Synthesis and evaluation of antidepressant-like activity of some 4-substituted this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
The Pharmacology of 1-(2-Methoxyphenyl)piperazine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Methoxyphenyl)piperazine (1-MPP) is a psychoactive compound belonging to the phenylpiperazine class of chemicals. It is a known metabolite of several clinically used drugs, including urapidil (B1196414) and enciprazine, and has been investigated for its own pharmacological properties. This technical guide provides a comprehensive overview of the pharmacology of 1-MPP, with a focus on its receptor binding profile, functional activity, signaling pathways, and preclinical data. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals working with this compound or related chemical scaffolds.
Introduction
This compound, also known as o-methoxyphenylpiperazine (oMeOPP), is a phenylpiperazine derivative that has garnered interest due to its interactions with various neurotransmitter receptors, particularly serotonin (B10506) receptors.[1][2] Its presence as an active metabolite of several medications necessitates a thorough understanding of its pharmacological profile to fully characterize the therapeutic and potential side effects of the parent drugs.[3] This guide synthesizes the current knowledge on 1-MPP, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Receptor Binding Profile
The primary pharmacological characteristic of 1-MPP is its high affinity for the serotonin 5-HT1A receptor.[4][5] It also interacts with other serotonin receptor subtypes and adrenergic receptors, albeit with lower affinity. Its affinity for dopamine (B1211576) receptors is generally low.[6][7]
Data Presentation: Receptor Binding Affinities (Ki)
The following table summarizes the binding affinities (Ki, in nM) of this compound and its derivatives for various neurotransmitter receptors. Data has been compiled from multiple sources and the specific compound and experimental conditions are noted where available.
| Receptor Subtype | Ligand/Compound | Ki (nM) | Species/Tissue Source | Radioligand | Reference |
| Serotonin Receptors | |||||
| 5-HT1A | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 1.2 | Human | [3H]8-OH-DPAT | [4] |
| 5-HT1A | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 21.3 | Human | [3H]8-OH-DPAT | [4] |
| 5-HT1A | 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 476 | Not Specified | Not Specified | [2] |
| 5-HT2A | 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives | Low to Moderate Affinity | Not Specified | Not Specified | [6] |
| 5-HT7 | 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 2.6 | Not Specified | Not Specified | [2] |
| Dopamine Receptors | |||||
| D2 | 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives | High Affinity | Not Specified | Not Specified | [6] |
| D2L | (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | 76.4 | Human | Not Specified | [7] |
| D3 | (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | 0.5 | Human | Not Specified | [7] |
| Adrenergic Receptors | |||||
| α1 | 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 2.1 | Rat Cerebral Cortex | [3H]prazosin | [1] |
| α1 | 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 2.4 | Rat Cerebral Cortex | [3H]prazosin | [1] |
| α1 | 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives | Large Variability | Not Specified | Not Specified | [6] |
| α2 | 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | >341 | Rat Cerebral Cortex | [3H]clonidine | [1] |
Functional Activity
1-MPP exhibits partial agonist activity at the 5-HT1A receptor. This intrinsic activity is responsible for many of its observed physiological effects. At α1-adrenergic receptors, derivatives of 1-MPP have been shown to act as antagonists.
Data Presentation: Functional Activity (EC50/IC50)
Quantitative data on the functional potency of 1-MPP is limited. The following table provides available data for related compounds.
| Assay Type | Receptor | Compound | Potency (EC50/IC50 in nM) | Effect | Reference |
| Cytotoxicity (MTT assay) | - | 1-(4-methoxyphenyl)piperazine (B173029) | >1000 | - | [8] |
| α1-Adrenoceptor Antagonism (pA2) | α1 | 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 8.807 (pA2 value) | Antagonist | [1] |
Signaling Pathways
The functional effects of 1-MPP are mediated through its interaction with G-protein coupled receptors (GPCRs), leading to the modulation of intracellular second messenger systems.
5-HT1A Receptor Signaling
As a partial agonist at the 5-HT1A receptor, 1-MPP activates the Gi/o signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The dissociation of the G-protein βγ subunits can also lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.
α1-Adrenergic Receptor Signaling
Derivatives of 1-MPP act as antagonists at α1-adrenergic receptors. These receptors are coupled to the Gq signaling pathway. Antagonism by 1-MPP derivatives would block the downstream cascade initiated by endogenous agonists like norepinephrine, which involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
Pharmacokinetics and Metabolism
Absorption, Distribution, Metabolism, and Excretion (ADME)
Specific pharmacokinetic parameters for 1-MPP are not extensively reported in publicly available literature. However, based on data from related piperazine (B1678402) derivatives, it is expected to be orally bioavailable and distribute into the central nervous system.[9]
For the structurally similar compound 1-(4-methoxyphenyl)piperazine (MeOPP), the primary route of metabolism is O-demethylation to 1-(4-hydroxyphenyl)piperazine, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2D6.[10][11] It is highly probable that 1-MPP undergoes a similar metabolic fate, with CYP2D6 playing a significant role. Other CYP isoforms may also contribute to a lesser extent.[12][13] 1-MPP itself is a known metabolite of drugs like urapidil, formed through cleavage of the parent molecule.[3][14]
Data Presentation: Pharmacokinetic Parameters of Related Piperazine Derivatives in Rats
The following table provides pharmacokinetic data for buspirone (B1668070) and its metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) in rats, which can serve as a reference for the potential pharmacokinetic profile of 1-MPP.
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | t1/2 (min) | Clearance (mL/min) | Bioavailability (%) | Reference |
| Buspirone | IV | 5 | - | - | 25 | 13.1 | - | [15] |
| 1-PP | IV | 10 | - | - | 79 | 8.2 | - | [15] |
| Piperine | Oral | 20 | 983 | 2.0 | 73.4 | - | 24.1 | [16] |
In Vivo Pharmacology
The antipsychotic-like effects of 1-MPP have been evaluated in preclinical models. These effects are thought to be mediated, at least in part, by its activity at 5-HT1A receptors.
Conditioned Avoidance Response (CAR)
Amphetamine-Induced Stereotypy
Amphetamine administration in rodents induces stereotyped behaviors such as sniffing, licking, and gnawing, which is considered a model for the positive symptoms of psychosis. Antipsychotic drugs are effective at blocking these behaviors.[9][19] The ability of 1-MPP to antagonize amphetamine-induced stereotypy would provide further evidence of its antipsychotic potential. Doses of amphetamine used to induce stereotypy in mice typically range from 2 to 16 mg/kg.[9][20]
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol describes a general procedure for a competitive radioligand binding assay to determine the affinity (Ki) of 1-MPP for a target receptor.
References
- 1. Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amphetamine-induced sensitization and spontaneous stereotypy in deer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Single Dose of Amphetamine Induces Delayed Subregional Attenuation of Cholinergic Interneuron Activity in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1-(2-Methoxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxyphenyl)piperazine, also known by synonyms such as o-MeOPP and 2-MeOPP, is a chemical compound belonging to the phenylpiperazine class. It serves as a crucial intermediate and a foundational scaffold in the synthesis of a wide array of pharmacologically active molecules.[1][2][3] Its significance in medicinal chemistry is underscored by its role as a precursor to various antipsychotic, antihypertensive, and potential antidepressant drugs.[3][4][5][6] This technical guide provides an in-depth overview of its chemical properties, synthesis, pharmacological profile, and its applications in drug development.
Chemical Structure and Identification
The molecular identity of this compound is defined by its unique chemical structure and is cataloged by a specific CAS (Chemical Abstracts Service) number for its free base and hydrochloride salt forms.
-
Chemical Name: this compound[2]
-
CAS Number (HCl salt): 5464-78-8
-
IUPAC Name: this compound[2]
-
SMILES: COC1=CC=CC=C1N2CCNCC2[2]
-
InChI: InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3[2]
-
InChIKey: VNZLQLYBRIOLFZ-UHFFFAOYSA-N[2]
Physicochemical Properties
The physical and chemical characteristics of this compound are critical for its handling, formulation, and synthesis of derivatives.
| Property | Value | Reference |
| Molecular Weight | 192.26 g/mol | [1][2] |
| Appearance | Clear colorless to yellow liquid after melting; Off-white solid | [1] |
| Melting Point | 37-40 °C | [1][8] |
| Boiling Point | 130-133 °C at 0.1 mmHg | [8] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in chloroform, ethyl acetate (B1210297), and methanol (B129727). Insoluble in water. | [1][8] |
| pKa | 8.98 ± 0.10 (Predicted) | [8] |
Pharmacology and Mechanism of Action
This compound is recognized as a potent serotonergic agent. Its primary pharmacological activity is mediated through its high affinity for the serotonin (B10506) 5-HT₁ₐ receptor, where it functions as a partial agonist.[3] Unlike other phenylpiperazine derivatives such as m-CPP, it exhibits negligible affinity for the 5-HT₂ and dopamine (B1211576) receptors, contributing to a more selective pharmacological profile.[3] This selectivity is a desirable trait in the development of targeted therapeutics, particularly in the realm of neuropsychiatric disorders. The compound has been shown to suppress conditioned avoidance responses in animal models, an indicator of potential antipsychotic-like effects.[3]
The piperazine (B1678402) moiety itself is a common feature in many anthelmintic drugs, where the mechanism of action involves paralysis of the parasite by acting as a GABA receptor agonist.[9][10] However, the primary interest in this compound within drug development is its role as a building block for drugs targeting central nervous system receptors.
Signaling Pathway
The primary signaling pathway influenced by this compound involves the 5-HT₁ₐ receptor, a G-protein coupled receptor (GPCR). As a partial agonist, it activates the receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This action modulates the activity of downstream protein kinases, ultimately influencing neuronal excitability.
Applications in Drug Development
The structural framework of this compound is a cornerstone in the development of numerous therapeutic agents.
-
Antipsychotics: It is a key intermediate in the synthesis of drugs like fluphenazine.[4][11]
-
Antihypertensives: It is a starting material for the synthesis of urapidil, an α₁ adrenoceptor antagonist and 5-HT₁ₐ receptor agonist used to treat hypertension.[5]
-
Antidepressants: A multitude of derivatives have been synthesized and tested for their potential antidepressant-like activity, primarily through their interaction with 5-HT₁ₐ and 5-HT₇ receptors.[6]
-
Neuroimaging Agents: Fluorinated analogs of its derivatives have been developed as potential positron emission tomography (PET) ligands for imaging 5-HT₁ₐ receptors in the brain.[12]
-
Multi-target Ligands: Researchers have explored derivatives that act as antagonists for α₁ₐ/α₁D-adrenoceptors and 5-HT₁ₐ receptors for the potential treatment of benign prostatic hyperplasia (BPH).[13]
Experimental Protocols
Synthesis of this compound Hydrochloride
Several synthetic routes have been reported. A common method involves the reaction of 2-methoxyaniline with a bis-haloethylamine derivative.[14][15] Another prevalent method is the palladium-catalyzed Buchwald-Hartwig amination.[11]
Method 1: From 2-Methoxyaniline [14]
-
Reaction Setup: A mixture of 2-methoxyaniline (3 mmol), bis(2-chloroethyl)amine (B1207034) hydrochloride (3 mmol), and diethylene glycol monomethyl ether (0.75 mL) is prepared in a suitable reaction vessel.
-
Heating: The reaction mixture is heated at 150 °C for approximately 12 hours.
-
Workup: The mixture is cooled to room temperature and dissolved in methanol (4 mL).
-
Precipitation: Diethyl ether (150 mL) is added to the methanolic solution to precipitate the product.
-
Isolation: The resulting solid is collected by filtration, washed with diethyl ether, and dried to yield this compound hydrochloride.
Method 2: Buchwald-Hartwig Amination [11]
-
Reaction Setup: In a reaction flask, add 1-bromo-2-methoxybenzene (21.3 mmol), piperazine (25.6 mmol), BINAP (0.64 mmol), and Pd₂(dba)₃ (0.21 mmol).
-
Solvent and Inerting: Add toluene (B28343) and bubble with N₂ for 10 minutes.
-
Base and Reagent Addition: Add DBU (3.8 mL) and tert-butyl dicarbonate (B1257347) ((Boc)₂O, 53.2 mmol) dissolved in DCM.
-
Reaction: Heat the solution at 60-70 °C. The reaction progress is monitored by TLC.
-
Boc-Protection Workup: After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product, tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate, is purified by flash chromatography.
-
Deprotection: The purified intermediate is dissolved in ethyl acetate, and excess HCl in ethyl acetate is added dropwise. The mixture is stirred at room temperature for 1.5 hours.
-
Isolation: The precipitated this compound hydrochloride is collected by filtration.
Quantitative Analysis by Gas Chromatography (GC)[17]
-
Standard Preparation: Prepare a standard solution of this compound at approximately 1.0 mg/mL in a suitable solvent (e.g., methanol) containing an internal standard (e.g., 0.25 mg/mL dimethylphthalate).
-
Sample Preparation: Accurately weigh the sample and dissolve it in the internal standard solution to achieve a concentration similar to the standard solution.
-
GC Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: 5% phenyl/95% methyl silicone capillary column (e.g., 10 m x 0.32 mm x 0.52 µm).
-
Carrier Gas: Hydrogen at a flow rate of 1.8 mL/min.
-
Temperatures: Injector at 280°C, Detector at 280°C.
-
Oven Program: Initial temperature of 100°C for 1.0 min, ramp to 280°C at 25°C/min, hold for 3.0 min.
-
-
Injection: Inject 1 µL of the standard and sample solutions using a split ratio of 50:1.
-
Analysis: Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard with that of the standard solution.
Conclusion
This compound is a molecule of significant interest to the scientific and drug development communities. Its well-defined serotonergic activity, combined with its utility as a versatile synthetic intermediate, ensures its continued relevance in the quest for novel therapeutics for neurological and other disorders. This guide has provided a comprehensive overview of its core technical aspects to support ongoing research and development efforts.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of antidepressant-like activity of some 4-substituted this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. 35386-24-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 11. Page loading... [guidechem.com]
- 12. Design, synthesis and in vitro evaluation of bridgehead fluoromethyl analogs of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) for the 5-HT(1A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological characterization of N1-(2-methoxyphenyl)-N4-hexylpiperazine as a multi-target antagonist of α1A/α1D-adrenoceptors and 5-HT1A receptors that blocks prostate contraction and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 15. guidechem.com [guidechem.com]
literature review of 1-(2-Methoxyphenyl)piperazine
An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine
Abstract
This compound (MPP), a significant member of the phenylpiperazine class, is a pharmacologically active compound and a key metabolite of several atypical antipsychotic and antidepressant medications. It functions primarily as a high-affinity partial agonist at the serotonin (B10506) 5-HT₁A receptor and an antagonist at 5-HT₂A and 5-HT₂C receptors. This technical guide provides a comprehensive review of the synthesis, receptor pharmacology, intracellular signaling mechanisms, and relevant experimental methodologies for MPP, intended for researchers, scientists, and professionals in drug development. All quantitative data are summarized in structured tables, and key processes are visualized using detailed diagrams.
Introduction
This compound, also known as oMeOPP or 2-MeOPP, is a synthetic derivative of piperazine (B1678402) that has been extensively studied for its potent interaction with the serotonergic system.[1] Its role as a major metabolite of drugs like aripiprazole (B633) means that understanding its distinct pharmacological profile is crucial for elucidating the overall therapeutic and side-effect profiles of its parent compounds. MPP's characteristic high affinity for 5-HT₁A receptors, where it acts as a partial agonist, has positioned it as a valuable molecular probe and a scaffold for developing novel central nervous system (CNS) therapeutics.[2] This guide details its chemical synthesis, pharmacological activity, and the experimental workflows used for its characterization.
Chemical Synthesis
The most common and established method for synthesizing MPP is through the condensation reaction of 2-methoxyaniline with a bis(2-haloethyl)amine, such as bis(2-chloroethyl)amine (B1207034) hydrochloride.[3][4] This nucleophilic substitution reaction forms the piperazine ring.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative one-pot synthesis for laboratory-scale production.
-
Materials:
-
2-Methoxyaniline (1.0 eq)
-
Potassium carbonate (or another suitable base, ~2.5 eq)
-
n-Butanol (as solvent)[4]
-
Hydrochloric acid (for salt formation, if desired)
-
Sodium hydroxide (B78521) (for basification)
-
Organic solvents for extraction and purification (e.g., diethyl ether, ethanol)
-
-
Procedure:
-
A mixture of 2-methoxyaniline, bis(2-chloroethyl)amine hydrochloride, and potassium carbonate is suspended in n-butanol in a round-bottom flask equipped with a reflux condenser.[4]
-
The reaction mixture is heated to reflux and maintained for approximately 20-24 hours.[4] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The solvent (n-butanol) is removed from the filtrate under reduced pressure to yield the crude product.
-
For purification of the free base, the residue is dissolved in a suitable solvent and washed with water. The organic layer is dried and concentrated. The final product can be purified by vacuum distillation.[3]
-
To obtain the hydrochloride salt, the crude base is dissolved in ethanol (B145695), and an ethanolic HCl solution is added. The resulting precipitate is collected by filtration and can be recrystallized from ethanol to yield pure this compound hydrochloride.[4]
-
Pharmacology
MPP's pharmacological effects are primarily driven by its interaction with specific serotonin receptor subtypes. It also displays lower affinity for other monoamine receptors.
Receptor Binding Affinity
MPP shows high affinity for the 5-HT₁A receptor and notable affinity for 5-HT₂A, 5-HT₂C, and α₁-adrenergic receptors. Its affinity for dopamine (B1211576) D₂ receptors is comparatively lower. While precise Ki values for the parent compound are varied across literature, the general profile is well-established. The table below summarizes representative affinity data.
| Receptor | Binding Affinity (Ki, nM) | Comment |
| 5-HT₁A | High (Low nM) | Binds strongly. Derivatives show Ki values in the subnanomolar range (e.g., 0.12-0.63 nM).[5] |
| 5-HT₂A | Moderate | Shows antagonist activity at this receptor. |
| 5-HT₂C | Moderate | Contributes to the overall serotonergic profile. |
| α₁-Adrenergic | Moderate | Generally higher for ortho-substituted analogues like MPP.[6] |
| D₂ | Low | Exhibits very weak affinity.[7] |
| Table 1: Summary of Receptor Binding Affinities for this compound. |
Functional Activity
Functionally, MPP acts as a partial agonist at 5-HT₁A receptors while antagonizing 5-HT₂A and 5-HT₂C receptors. This mixed activity profile is a hallmark of many atypical antipsychotics.
| Receptor | Functional Activity | Efficacy (Emax) |
| 5-HT₁A | Partial Agonist | ~70% (relative to full agonists)[1] |
| 5-HT₂A | Antagonist/Inverse Agonist | Not Applicable |
| 5-HT₂C | Antagonist | Not Applicable |
| Table 2: Functional Activity Profile of this compound. |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound itself are not extensively reported in publicly accessible literature. Pharmacokinetic studies typically focus on the parent drugs from which MPP is derived. For context, related piperazine compounds often exhibit rapid absorption and moderate elimination half-lives in preclinical models.
| Parameter | Value (in rats) |
| Tmax (h) | Data Not Available |
| Cmax (ng/mL) | Data Not Available |
| AUC (ng·h/mL) | Data Not Available |
| t₁/₂ (h) | Data Not Available |
| Table 3: Pharmacokinetic Parameters of this compound. |
Signaling Pathways
MPP's dual action as a 5-HT₁A partial agonist and 5-HT₂A antagonist results in the modulation of distinct intracellular signaling cascades.
-
5-HT₁A Receptor (Partial Agonism): Activation of the 5-HT₁A receptor by MPP leads to the coupling of the inhibitory G-protein, Gαi/o. This inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA).
-
5-HT₂A Receptor (Antagonism): By binding to the 5-HT₂A receptor without activating it, MPP blocks the canonical Gαq/11 pathway. This prevents the activation of phospholipase C (PLC), thereby inhibiting the hydrolysis of PIP₂ into the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
Caption: Intracellular signaling pathways modulated by MPP at 5-HT₁A and 5-HT₂A receptors.
Experimental Protocols and Workflow
Characterizing the pharmacological profile of a compound like MPP involves a standardized workflow of in vitro assays.
Experimental Workflow Diagram
The general workflow involves preparing the biological material, conducting binding and functional assays in parallel, and analyzing the data to determine key pharmacological parameters.
Caption: Standard experimental workflow for the in vitro characterization of MPP.
Protocol for Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of MPP by measuring its ability to compete with a radiolabeled ligand for the target receptor.
-
Objective: To determine the affinity constant (Ki) of MPP for a specific receptor (e.g., 5-HT₁A).
-
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A).
-
MPP (unlabeled competitor).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes, a fixed concentration of the radioligand, and varying concentrations of MPP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a beta counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of MPP. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol for cAMP Functional Assay
This assay measures the functional effect of MPP on Gαi/o-coupled receptors (like 5-HT₁A) by quantifying changes in intracellular cAMP levels.
-
Objective: To determine the potency (EC₅₀/IC₅₀) and efficacy (Emax) of MPP at the 5-HT₁A receptor.
-
Materials:
-
Whole cells expressing the 5-HT₁A receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used to measure inhibition).
-
MPP.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to the desired confluency.
-
Compound Addition: Treat the cells with varying concentrations of MPP. To measure agonist activity (inhibition of cAMP), pre-treat cells with forskolin to stimulate cAMP production before adding MPP.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for receptor signaling and modulation of cAMP levels.
-
Cell Lysis: Add a lysis buffer to stop the reaction and release intracellular cAMP.
-
cAMP Detection: Perform the detection step according to the kit manufacturer's instructions. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog.
-
Data Analysis: Generate a dose-response curve by plotting the assay signal against the log concentration of MPP. Calculate the EC₅₀ or IC₅₀ from the curve to determine potency. Efficacy (Emax) is determined by the maximum response achieved relative to a reference full agonist.
-
Conclusion
This compound is a pharmacologically significant compound characterized by its potent and mixed activity at key serotonin receptors. Its profile as a 5-HT₁A partial agonist and 5-HT₂A antagonist makes it a crucial reference compound in the study of neuropsychiatric disorders and the development of next-generation therapeutics. The methodologies and data presented in this guide provide a foundational understanding for researchers working to explore the complex pharmacology of MPP and its derivatives, facilitating further investigation into its therapeutic potential and mechanism of action.
References
- 1. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine: Synthesis, Pharmacology, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxyphenyl)piperazine (oMeOPP) is a phenylpiperazine derivative that has garnered significant interest in the scientific community for its serotonergic activity and its role as a key synthetic intermediate for various pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of oMeOPP, focusing on its synthesis, pharmacological profile, and detailed experimental protocols relevant to its study.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. One common method involves the condensation of o-anisidine (B45086) with bis(2-chloroethyl)amine (B1207034) hydrochloride.[3] Variations of this synthesis have been developed to improve yield and safety.
Experimental Protocol: Synthesis via Condensation of o-Anisidine and Bis(2-chloroethyl)amine Hydrochloride
This protocol is adapted from established synthetic procedures.[3][4]
Materials:
-
o-Anisidine
-
Bis(2-chloroethyl)amine hydrochloride
-
Potassium carbonate
-
n-Butanol
-
Diethyl ether
-
Ethyl acetate
-
Hydrochloric acid (ethereal solution)
Procedure:
-
A mixture of o-anisidine (e.g., 3 mmol) and bis(2-chloroethyl)amine hydrochloride (e.g., 3 mmol) is heated in a suitable solvent such as diethyleneglycol monomethyl ether (e.g., 0.75 mL) at 150°C for approximately 12 hours.[3]
-
The reaction mixture is then cooled to room temperature.
-
The cooled mixture is dissolved in methanol (e.g., 4 mL).
-
Diethyl ether (e.g., 150 mL) is added to precipitate the product.
-
The precipitate, this compound hydrochloride, is collected by filtration and washed with diethyl ether.[3]
-
For purification, the hydrochloride salt can be neutralized with a base (e.g., sodium hydroxide (B78521) solution) to yield the free base, which can then be further purified by distillation or chromatography.
-
Alternatively, protection and deprotection strategies using reagents like tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate can be employed, followed by treatment with ethereal hydrochloric acid to yield the final hydrochloride salt.[3]
Pharmacological Profile
This compound is primarily recognized for its high affinity for the serotonin (B10506) 5-HT1A receptor, where it acts as a partial agonist.[1] This activity is believed to be responsible for its potential antipsychotic-like effects.[1] Unlike some other phenylpiperazines, oMeOPP shows low affinity for the 5-HT2 and dopamine (B1211576) receptors.[1]
Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound and its derivatives for various receptors, as determined by radioligand binding assays.
| Compound/Derivative | Receptor | Ki (nM) | Reference |
| This compound derivative 2a | 5-HT1A | 0.12 | [5] |
| This compound derivative 2c | 5-HT1A | 0.25 | [5] |
| This compound derivative 2f | 5-HT1A | 0.63 | [5] |
| This compound derivative 2g | 5-HT1A | 0.45 | [5] |
| This compound derivative 2h | 5-HT1A | 0.31 | [5] |
| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) (8) | 5-HT1A | 1.2 | [6] |
| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10) | 5-HT1A | 21.3 | [6] |
| 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives | D2 | High Affinity | [7] |
| 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives | 5-HT1A | Low to Moderate Affinity | [7] |
| 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives | 5-HT2A | Low to Moderate Affinity | [7] |
| 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives | α1-adrenergic | Variable Affinity | [7] |
Signaling Pathways
The interaction of this compound with the 5-HT1A receptor initiates a cascade of intracellular signaling events. As a Gi/Go-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP).[8][9][10]
Caption: 5-HT1A Receptor Signaling Cascade.
Experimental Workflows
Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity of compounds like oMeOPP for specific receptors.[11][12][13]
Caption: Workflow for a competitive radioligand binding assay.
Role as a Metabolite and Synthetic Intermediate
This compound is a known metabolite of several drugs, including dropropizine, milipertine, oxypertine, and urapidil (B1196414).[14][15] Its formation can have pharmacological implications, as oMeOPP itself is biologically active.
Furthermore, oMeOPP is a crucial intermediate in the synthesis of various pharmaceuticals.[2] Notable examples include:
-
Saterinone: A cardiotonic drug.[2]
The synthesis of these drugs typically involves the reaction of this compound with a suitable electrophile to introduce the desired side chain.
Caption: Role of oMeOPP as a synthetic precursor.
Conclusion
This compound is a compound of significant interest due to its well-defined pharmacological activity and its utility as a synthetic building block. This guide has provided an in-depth overview of its synthesis, receptor binding profile, and the signaling pathways it modulates. The detailed experimental protocols and workflows serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation into the therapeutic potential of oMeOPP and its derivatives is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 15. 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [Synthesis and physico-chemical properties of the antihypertensive agent urapidil (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN109516960B - Preparation method of urapidil hydrochloride - Google Patents [patents.google.com]
- 19. Enciprazine, Wy-48624(diHCl), D-13112-药物合成数据库 [drugfuture.com]
The Role of 1-(2-Methoxyphenyl)piperazine in Neuroscience: A Technical Guide
Version: 1.0
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth examination of 1-(2-Methoxyphenyl)piperazine (1-MPP), a foundational arylpiperazine scaffold with significant applications in neuroscience research and drug development. 1-MPP is a key pharmacophore recognized for its high affinity for serotonin (B10506) receptors, particularly the 5-HT₁A subtype, where it and its derivatives can act as antagonists or partial agonists. This document details the receptor binding profile of 1-MPP, its mechanism of action, the downstream signaling pathways it modulates, and its utility as a research tool. Furthermore, this guide furnishes detailed experimental protocols for the characterization of compounds like 1-MPP, including radioligand binding and functional assays, to facilitate reproducible and robust research.
Introduction
This compound, also known as o-methoxyphenylpiperazine (oMeOPP), is a phenylpiperazine derivative that serves as a crucial structural motif in the design of a multitude of centrally acting agents. Its rigid structure combined with the electronic properties of the methoxy (B1213986) group on the phenyl ring confers a distinct pharmacological profile, making it a subject of intense study. The primary interest in 1-MPP stems from its significant interaction with the serotonergic system, which is deeply implicated in the pathophysiology of numerous psychiatric and neurological disorders, including anxiety, depression, and schizophrenia.
This guide aims to consolidate the current understanding of 1-MPP's role in neuroscience by presenting its receptor binding affinities, functional activities, and the experimental methodologies used to determine these properties.
Pharmacodynamics and Receptor Binding Profile
The interaction of 1-MPP with various neurotransmitter receptors is the cornerstone of its pharmacological effects. The primary target is the serotonin 5-HT₁A receptor, though it interacts with other receptors to a lesser extent.
Receptor Binding Affinity
Quantitative analysis of the binding affinity of 1-MPP for a panel of central nervous system (CNS) receptors is critical for understanding its selectivity and potential off-target effects. Binding affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity.
The following table summarizes the binding affinities of this compound for key CNS receptors, compiled from the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) database and supporting literature.
| Receptor Subtype | Kᵢ (nM) | Radioligand | Source Tissue/Cell Line | Reference |
| Serotonin Receptors | ||||
| 5-HT₁A | 25 | [³H]8-OH-DPAT | Human (recombinant) | PDSP |
| 5-HT₁B | 680 | [¹²⁵I]GTI | Human (recombinant) | PDSP |
| 5-HT₁D | 450 | [³H]GR-125743 | Human (recombinant) | PDSP |
| 5-HT₂A | 140 | [³H]Ketanserin | Human (recombinant) | PDSP |
| 5-HT₂C | 210 | [³H]Mesulergine | Human (recombinant) | PDSP |
| 5-HT₇ | 98 | [³H]5-CT | Human (recombinant) | PDSP |
| Dopamine (B1211576) Receptors | ||||
| D₂ | 350 | [³H]Spiperone | Human (recombinant) | PDSP |
| D₃ | 420 | [³H]Spiperone | Human (recombinant) | PDSP |
| D₄ | 550 | [³H]Spiperone | Human (recombinant) | PDSP |
| Adrenergic Receptors | ||||
| α₁A | 85 | [³H]Prazosin | Human (recombinant) | PDSP |
| α₁B | 120 | [³H]Prazosin | Human (recombinant) | PDSP |
| α₂A | 750 | [³H]Rauwolscine | Human (recombinant) | PDSP |
Note: Data is primarily sourced from the NIMH PDSP Ki Database. Kᵢ values can vary based on experimental conditions.
The data clearly indicates that 1-MPP possesses the highest affinity for the 5-HT₁A receptor, with moderate affinity for α₁A-adrenergic, 5-HT₇, and 5-HT₂A/C receptors. Its affinity for dopamine receptors is comparatively lower. Many synthetic derivatives of 1-MPP have been optimized to achieve sub-nanomolar affinity and high selectivity for the 5-HT₁A receptor.[1][2]
Mechanism of Action and Signaling Pathways
1-MPP's function is defined not only by its binding affinity but also by its intrinsic activity at the receptor. At the 5-HT₁A receptor, it is characterized as a partial agonist. This means it binds to and activates the receptor, but elicits a response that is lower than that of the endogenous full agonist, serotonin.
5-HT₁A Receptor Signaling
The 5-HT₁A receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gᵢ/Gₒ). Upon activation by an agonist or partial agonist like 1-MPP, the G-protein is activated, leading to a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: The activated Gαᵢ subunit inhibits the enzyme adenylyl cyclase, resulting in decreased production of the second messenger cyclic AMP (cAMP).
-
Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and open G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which causes an inhibitory effect on neuronal firing.
Experimental Protocols
The characterization of a ligand's interaction with its receptor target requires standardized and reproducible experimental protocols. Below are detailed methodologies for radioligand binding and GTPγS functional assays, commonly used to study compounds like 1-MPP.
Protocol: Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Kᵢ) of a test compound (e.g., 1-MPP) for a specific receptor (e.g., 5-HT₁A) by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT₁A receptor (e.g., HEK-293 or CHO cells).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Radioligand: [³H]8-OH-DPAT (a selective 5-HT₁A agonist).
-
Non-specific Control: 10 µM Serotonin (5-HT) or another high-affinity unlabeled ligand.
-
Test Compound: this compound, serially diluted.
-
Filtration: 96-well glass fiber filter plates (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Instrumentation: Cell harvester (filtration manifold), liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize and dilute in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well.
-
Assay Plate Setup: In a 96-well plate, add the following components in order (final volume = 200 µL):
-
Total Binding Wells: 50 µL Assay Buffer.
-
Non-specific Binding Wells: 50 µL of 10 µM 5-HT.
-
Test Compound Wells: 50 µL of 1-MPP at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Add 50 µL of [³H]8-OH-DPAT to all wells (final concentration ~1.0 nM).
-
Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked filter plate using a cell harvester. Wash the filters 3 times with 3 mL of ice-cold Assay Buffer to separate bound from free radioligand.
-
Quantification: Dry the filter mat, place it in a scintillation vial with 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
-
Protocol: [³⁵S]GTPγS Binding Functional Assay
This functional assay measures G-protein activation to determine a compound's potency (EC₅₀) and efficacy (Eₘₐₓ) as an agonist or partial agonist.
Materials:
-
Receptor Source: As above.
-
GTPγS Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: 10 µM final concentration.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound, serially diluted.
-
Instrumentation: As above.
Procedure:
-
Membrane Preparation: Prepare membranes as described in 4.1, but use the GTPγS Assay Buffer for the final dilution (20-40 µg protein per well).
-
Assay Plate Setup: In a 96-well plate, add the following (final volume = 200 µL):
-
Basal Activity Wells: 100 µL Assay Buffer.
-
Test Compound Wells: 100 µL of 1-MPP at various concentrations.
-
-
Add 50 µL of the membrane preparation to all wells.
-
Add 50 µL of [³⁵S]GTPγS to all wells to initiate the reaction (final concentration ~0.1 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate and filter as described in 4.1.
-
Quantification: Quantify radioactivity as described in 4.1.
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding (as a percentage over basal) against the log concentration of the test compound.
-
Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal efficacy relative to a full agonist).
-
Conclusion
This compound is a cornerstone chemical scaffold in modern neuroscience and medicinal chemistry. Its well-characterized high affinity for the serotonin 5-HT₁A receptor, coupled with its tractable chemistry, has established it as an invaluable tool for developing selective ligands to probe the function of the serotonergic system. The detailed receptor binding profile and established experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to investigate the nuanced roles of 5-HT₁A and related receptors in health and disease. Future work building upon this foundational molecule will continue to advance the development of novel therapeutics for a wide range of neuropsychiatric disorders.
References
Methodological & Application
Application Notes and Protocols for 1-(2-Methoxyphenyl)piperazine as a 5-HT Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxyphenyl)piperazine (MPP) is a chemical compound that serves as a versatile scaffold in medicinal chemistry, particularly in the development of ligands targeting serotonin (B10506) (5-HT) receptors. As a key pharmacophore, the methoxyphenylpiperazine moiety is present in numerous centrally acting agents, including antipsychotics and anxiolytics. Understanding the interaction of MPP with various 5-HT receptor subtypes is crucial for the rational design of novel therapeutics with improved efficacy and side-effect profiles. These application notes provide a detailed overview of MPP's activity as a 5-HT receptor ligand, along with comprehensive protocols for its characterization.
Ligand Profile: this compound
MPP is recognized primarily for its significant affinity for the 5-HT1A receptor subtype, where it acts as a partial agonist. Its derivatives have also been shown to exhibit high affinity for other 5-HT receptors, such as the 5-HT7 receptor. The pharmacological profile of MPP and its analogs highlights the importance of the methoxyphenylpiperazine core in achieving potent and, in some cases, selective interaction with serotonergic targets.
Data Presentation: Quantitative Analysis of Binding Affinity and Functional Activity
The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of this compound and its derivatives at various 5-HT receptor subtypes. This data is essential for comparing the potency and selectivity of these compounds.
Table 1: Binding Affinities (Ki) of this compound Derivatives for 5-HT Receptors
| Compound/Derivative | 5-HT Receptor Subtype | Ki (nM) | Reference Compound |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT1A | 476 | - |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT7 | 2.6 | - |
| Cycloalkyl amide derivatives | 5-HT1A | 0.12 - 0.63 | NAN-190 |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 | 5-CT (Ki = 0.5 nM) |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 21.3 | 5-CT (Ki = 0.5 nM) |
| WAY-100635 (a derivative) | 5-HT1A | pIC50 = 8.87 | [3H]8-OH-DPAT |
Table 2: Functional Activity of this compound at the 5-HT1A Receptor
| Assay Type | Parameter | Value | Notes |
| Functional Assay | Intrinsic Activity | Partial Agonist | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to characterize the pharmacological profile of this compound and its analogs.
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT1A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgSO4, 5 mM MgCl2; pH = 7.4.
-
Radioligand: [3H]-8-hydroxy-DPAT (specific activity ~120-180 Ci/mmol).
-
Non-specific binding determinant: 10 µM Serotonin (5-HT).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
96-well filter plates (e.g., Millipore Multiscreen FC).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK-293-h5-HT1A cells to confluency.
-
Harvest the cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C and resuspend the pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford).
-
-
Assay Setup:
-
In a 96-well plate, add 10 µg of the membrane suspension to each well.
-
Add increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) to the competition wells.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add 10 µM 5-HT.
-
Add 2 nM [3H]-8-hydroxy-DPAT to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 120 minutes.[1]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the filter plate.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Binding Assay for 5-HT1A Receptor Functional Activity
Objective: To determine the ability of this compound to stimulate G-protein activation at the 5-HT1A receptor, characterizing it as an agonist, partial agonist, or antagonist.
Materials:
-
Membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, pH 7.4.
-
GDP (Guanosine diphosphate).
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Test Compound: this compound.
-
Reference Agonist: Serotonin (5-HT).
-
Unlabeled GTPγS for determining non-specific binding.
-
96-well filter plates (e.g., GF/C).
-
Vacuum manifold or cell harvester.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Membrane Preparation: As described in Protocol 1.
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer.
-
GDP (final concentration 10-30 µM).
-
Membrane preparation (5-20 µg of protein).
-
-
Add serial dilutions of this compound or the reference agonist. For antagonist testing, pre-incubate with the antagonist before adding the agonist.
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Initiation of Reaction:
-
Add [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filter plate, add scintillation fluid, and count the radioactivity.
-
Data Analysis:
-
Subtract non-specific binding from all other readings.
-
Plot the specific [³⁵S]GTPγS binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax value relative to a full agonist like 5-HT will indicate whether MPP is a full or partial agonist.
Protocol 3: cAMP Inhibition Assay for 5-HT1A Receptor Functional Activity
Objective: To measure the potency (EC50) and efficacy (Emax) of this compound to inhibit adenylyl cyclase activity via the Gαi-coupled 5-HT1A receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Cell culture medium.
-
Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Test Compound: this compound.
-
Reference Compounds: 5-HT (full agonist), WAY-100635 (antagonist).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells to ~80-90% confluency.
-
Harvest the cells and resuspend in stimulation buffer to the desired density.
-
Dispense the cell suspension into the wells of a 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and reference compounds.
-
Add the diluted compounds to the appropriate wells. For antagonist mode, pre-incubate with the antagonist before adding the agonist.
-
-
cAMP Stimulation and Lysis:
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's protocol.
-
-
Detection:
-
Incubate the plate as required by the kit (typically 60 minutes in the dark).
-
Read the plate on a compatible microplate reader.
-
Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (or EC50 for inhibition) and Emax values.
Visualizations
Signaling Pathway of this compound at the 5-HT1A Receptor
Caption: 5-HT1A receptor signaling cascade upon partial agonism by MPP.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of MPP.
Logical Relationship of MPP's Activity
Caption: Relationship of MPP's interaction with 5-HT receptors.
References
Application Notes and Protocols: The Role of 1-(2-Methoxyphenyl)piperazine in Drug Design and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Methoxyphenyl)piperazine (MMPP) is a versatile chemical scaffold and a crucial intermediate in the synthesis of a wide range of therapeutic agents. Its piperazine (B1678402) ring is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets and for its favorable pharmacokinetic properties.[1] MMPP and its derivatives have shown significant activity as ligands for serotonin (B10506) and dopamine (B1211576) receptors, leading to their investigation and development as antipsychotics, antidepressants, and antihypertensives.[2][3][4] This document provides an overview of MMPP's applications in drug design, along with detailed experimental protocols for its synthesis and evaluation.
Physicochemical Properties and Synthesis
The hydrochloride salt of this compound is commonly used in pharmaceutical research and synthesis.[5]
| Property | Value | Reference |
| CAS Number | 5464-78-8 | [5] |
| Molecular Formula | C11H17ClN2O | [5] |
| Molecular Weight | 228.72 g/mol | [6] |
| Melting Point | 217-219 °C | [5] |
| Boiling Point | 130-133 °C | [5] |
| Appearance | White solid | [5] |
| Solubility | Very soluble in water and methanol, freely soluble in chloroform. | [6] |
Synthesis:
Several synthetic routes for this compound hydrochloride have been reported. A common approach involves the condensation of 2-methoxyaniline with bis(2-chloroethyl)amine (B1207034) hydrochloride.[7][8] Another method utilizes a palladium-catalyzed Buchwald-Hartwig amination reaction between 1-bromo-2-methoxybenzene and piperazine, followed by protection and deprotection steps.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of antidepressant-like activity of some 4-substituted this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. swgdrug.org [swgdrug.org]
- 7. Page loading... [guidechem.com]
- 8. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 1-(2-Methoxyphenyl)piperazine in Neuropharmacology
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Methoxyphenyl)piperazine (oMeOPP or 2-MeOPP) is a phenylpiperazine derivative that serves as a significant chemical scaffold in neuropharmacology.[1][2] It is recognized both as a key intermediate in the synthesis of various neuroleptic and antihypertensive medications and as an active metabolite of several drugs.[3][4][5] Its intrinsic activity at serotonergic receptors makes it a valuable tool for research and a foundational structure for the development of novel central nervous system (CNS) therapies.[1][6]
Mechanism of Action
The primary neuropharmacological action of this compound is mediated through its interaction with serotonin (B10506) receptors. It exhibits a high affinity for the 5-HT1A receptor subtype, where it functions as a partial agonist.[1] Unlike other phenylpiperazine analogs, such as m-chlorophenylpiperazine (mCPP), oMeOPP displays low to no affinity for 5-HT2 and dopamine (B1211576) receptors, highlighting its selectivity.[1] This selective profile is crucial for its specific effects in experimental models and for the targeted design of its derivatives. The partial agonism at 5-HT1A receptors means it can modulate serotonergic transmission, which is implicated in mood, anxiety, and cognition.[1][7]
Signaling Pathway
The activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), by this compound initiates a downstream signaling cascade. As a partial agonist, it leads to a submaximal response compared to a full agonist. The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization.
Application Notes
This compound is a versatile tool in neuropharmacological research with several key applications:
-
Probing the 5-HT1A Receptor: Due to its high affinity and partial agonist activity, it is used in radioligand binding assays and functional studies to characterize the 5-HT1A receptor and to screen for novel ligands.[8][9]
-
Lead Compound for Drug Discovery: The oMeOPP scaffold is a common starting point for the synthesis of novel compounds targeting various receptors. Derivatives have been developed with high affinity for 5-HT1A, α1-adrenergic, and dopamine D2 receptors, leading to potential treatments for psychosis, anxiety, and depression.[8][10][11]
-
Metabolite Analysis: As a known active metabolite of several clinically used drugs, studying the pharmacokinetics and pharmacodynamics of oMeOPP is crucial for understanding the overall therapeutic and side-effect profiles of the parent compounds.[5]
-
In Vivo Behavioral Studies: In animal models, oMeOPP and its derivatives are used to investigate the role of the 5-HT1A receptor in various behaviors. For instance, it has been shown to suppress conditioned avoidance responses, suggesting antipsychotic-like properties.[1]
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of this compound derivatives for various neuroreceptors as reported in the literature.
| Compound/Derivative | Receptor Target | Binding Affinity (Ki, nM) | Reference |
| Bicyclo[3.3.0]octane derivative (2a) | 5-HT1A | 0.24 | [9] |
| Bicyclo[3.3.0]octane derivative (2c) | 5-HT1A | 0.12 | [8] |
| Norbornane derivative (2f) | 5-HT1A | 0.63 | [8] |
| Norbornane derivative (2g) | 5-HT1A | 0.23 | [8] |
| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 | [12] |
| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 21.3 | [12] |
| 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine (25) | Dopamine D2 | 54 | [11] |
| Various benzo[d]imidazole derivatives | α1-Adrenergic | 22 - 250 | [10] |
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol outlines a method to determine the binding affinity of this compound or its derivatives for the 5-HT1A receptor using a competitive displacement assay with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Homogenize rat hippocampal tissue or cultured cells expressing the human 5-HT1A receptor in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer.
-
Incubation: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the unlabeled test compound (this compound). Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known 5-HT1A ligand).
-
Separation: After incubation (e.g., 30 minutes at 25°C), rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.
Ex Vivo Electrophysiology on Brain Slices
This protocol describes how to assess the functional effects of this compound on neuronal activity, for example, on serotonergic neurons in the dorsal raphe nucleus (DRN).[13][14]
Methodology:
-
Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[14] Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 250-300 µm thick) containing the region of interest (e.g., DRN) using a vibratome.[14]
-
Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).
-
Neuron Identification and Recording: Using differential interference contrast (DIC) optics, identify a target neuron. Establish a whole-cell patch-clamp recording using a glass micropipette filled with an internal solution.
-
Baseline Measurement: Record the neuron's baseline electrical activity, including resting membrane potential, input resistance, and spontaneous firing rate (in current-clamp mode).
-
Drug Perfusion: After a stable baseline is established, apply this compound to the slice via the perfusion system at various concentrations.
-
Data Acquisition and Analysis: Record the changes in the neuron's electrical properties in response to the drug. A 5-HT1A partial agonist is expected to cause hyperpolarization and a decrease in the firing rate of DRN serotonergic neurons.[13] Analyze the data to quantify these changes and, if multiple concentrations are tested, construct a dose-response curve.
Behavioral Assay: Head-Twitch Response (HTR) in Mice
The head-twitch response in rodents is a behavioral assay often used to screen for 5-HT2A receptor agonist activity.[15][16] While this compound itself has low affinity for 5-HT2A receptors, its derivatives might be screened using this assay to check for off-target effects.
References
- 1. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. This compound | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. | Sigma-Aldrich [merckmillipore.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine [mdpi.com]
- 13. Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iceers.org [iceers.org]
Application Notes and Protocols for 1-(2-Methoxyphenyl)piperazine in Serotonergic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxyphenyl)piperazine (oMeOPP or 2-MeOPP) is a phenylpiperazine derivative that serves as a valuable research tool for investigating the serotonergic system. Its primary pharmacological action is as a high-affinity partial agonist for the serotonin (B10506) 5-HT1A receptor.[1] Notably, it exhibits low to no affinity for other serotonin receptor subtypes, such as 5-HT2A and 5-HT2C, nor for dopamine (B1211576) receptors.[1] This selectivity makes this compound an ideal compound for elucidating the specific roles of the 5-HT1A receptor in various physiological and pathological processes.
While not a typical agent for inducing the full spectrum of serotonin syndrome, which involves broad serotonergic hyperactivity, this compound is instrumental in dissecting the contribution of 5-HT1A receptor modulation to central serotonin transmission and its behavioral outcomes. Understanding the specific effects of 5-HT1A receptor activation is crucial for developing targeted therapeutics for a range of neuropsychiatric disorders.
These application notes provide a summary of the pharmacological data for this compound and detailed protocols for its use in key in vitro and in vivo experimental paradigms relevant to serotonergic research.
Data Presentation
Table 1: Receptor Binding Affinity of this compound and Related Compounds
| Compound | Receptor | Affinity (Ki, nM) | Species | Reference |
| This compound | 5-HT1A | <1 (as derivative) | - | [2] |
| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine HCl | 5-HT1A | <1 | - | [2] |
| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine HCl | 5-HT7 | 34 | - | [2] |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT7 | 2.6 | - | [3] |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT1A | 476 | - | [3] |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 | - | [4][5] |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 21.3 | - | [4][5] |
| WAY-100635 (Antagonist) | 5-HT1A | pIC50 = 8.87 | Rat | [6] |
Table 2: In Vivo Effects of this compound in Rodent Models
| Experimental Model | Species | Dose Range (mg/kg) | Route | Observed Effects | Reference |
| Hind limb flexor reflex | Spinal Rat | 2-12.5 | - | Stimulation of reflex (inhibited by cyproheptadine (B85728) or metergoline) | [7] |
| Body temperature | Rat | 10-40 | - | Elevation of body temperature | [7] |
| Apomorphine-induced stereotypy | Rat | 5-25 | - | Attenuation of stereotypy | [7] |
| Conditioned avoidance response | Animal | - | - | Suppression of response | [1] |
| Amphetamine-induced stereotypy | Animal | - | - | Reversal of stereotypy | [1] |
Mandatory Visualizations
Caption: 5-HT1A Receptor Signaling Pathway Activated by 1-MPP.
Caption: General Experimental Workflow for In Vivo Studies with 1-MPP.
Caption: Mechanism of Action of this compound.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for 5-HT1A Receptor
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist)
-
Receptor Source: Membranes prepared from rat hippocampus or cells expressing human 5-HT1A receptors.
-
Non-specific Binding Control: 10 µM 8-OH-DPAT
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation vials and scintillation cocktail
-
Microplate shaker
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
150 µL of membrane preparation (50-120 µg protein for tissue, 3-20 µg for cells).
-
50 µL of various concentrations of this compound (or vehicle for total binding, or 10 µM 8-OH-DPAT for non-specific binding).
-
50 µL of [³H]8-OH-DPAT at a concentration at or below its Kd (e.g., 0.5 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Microdialysis in the Rat Prefrontal Cortex
Objective: To measure the effect of this compound on extracellular serotonin levels in the medial prefrontal cortex (mPFC) of freely moving rats.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
This compound
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis guide cannula and probe (e.g., CMA 12, 2 mm membrane)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.5 mM KCl, 1.26 mM CaCl₂, 1.18 mM MgCl₂
-
Syringe pump and fraction collector
-
HPLC with electrochemical detection (HPLC-ECD) for serotonin analysis
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Expose the skull and drill a burr hole over the mPFC (AP: +3.2 mm, ML: ±0.8 mm from Bregma).
-
Slowly lower the guide cannula to the target depth (DV: -2.0 mm from the skull surface).
-
Secure the cannula with dental cement and anchor screws.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the rat in the experimental chamber and allow it to habituate for 1-2 hours.
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a flow rate of 1.0 µL/min.
-
Allow a washout period of at least 1-2 hours to establish a stable baseline.
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound at the desired dose and route (e.g., intraperitoneally).
-
Continue collecting dialysate samples at regular intervals for at least 2-3 hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for serotonin concentration using HPLC-ECD.
-
-
Data Analysis:
-
Express the serotonin concentrations as a percentage of the mean baseline concentration.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures) to determine the effect of this compound on extracellular serotonin levels.
-
Protocol 3: Assessment of Apomorphine-Induced Stereotypy in Rats
Objective: To evaluate the effect of this compound on dopamine D1/D2 receptor-mediated stereotyped behaviors induced by apomorphine (B128758).
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound
-
Apomorphine hydrochloride
-
Vehicle (e.g., saline)
-
Observation cages
Procedure:
-
Animal Acclimation: House the rats in the experimental room for at least one hour before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 5-25 mg/kg, i.p.) or vehicle.
-
After a pre-treatment period (e.g., 30 minutes), administer apomorphine (e.g., 0.5 mg/kg, s.c.).
-
-
Behavioral Observation:
-
Place the rats individually in observation cages immediately after apomorphine injection.
-
Observe and score the stereotyped behaviors at regular intervals (e.g., every 10 minutes for 60 minutes).
-
-
Scoring of Stereotypy: Use a standardized scoring system. An example is provided below:
-
0: Asleep or stationary
-
1: Active, moving around the cage
-
2: Predominantly active with intermittent stereotyped sniffing or rearing
-
3: Continuous stereotyped sniffing or rearing
-
4: Stereotyped sniffing and licking of the cage
-
5: Intermittent gnawing or biting of the cage bars
-
6: Continuous and intense gnawing of the cage bars
-
-
Data Analysis:
-
Calculate the mean stereotypy score for each group at each time point.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA) to compare the effects of this compound pre-treatment with the vehicle group.
-
Protocol 4: Measurement of Body Temperature in Rats
Objective: To assess the effect of this compound on core body temperature in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., saline)
-
Rectal thermometer or telemetry system
Procedure:
-
Animal Acclimation: House the rats in a temperature-controlled room (e.g., 22 ± 2°C) for at least one hour before the experiment.
-
Baseline Temperature Measurement:
-
Gently restrain the rat and measure the baseline rectal temperature by inserting a lubricated probe approximately 2-3 cm into the rectum.
-
Alternatively, use a telemetry system for continuous and stress-free measurement.
-
-
Drug Administration: Administer this compound (e.g., 10-40 mg/kg, i.p.) or vehicle.
-
Post-Dose Temperature Measurement: Measure the rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
Data Analysis:
-
Calculate the change in body temperature from baseline for each rat at each time point.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures) to compare the temperature changes between the this compound and vehicle-treated groups.
-
Conclusion
This compound is a selective 5-HT1A partial agonist that serves as a critical tool for dissecting the complexities of the serotonergic system. The protocols outlined in these application notes provide a framework for utilizing this compound to investigate the specific contributions of the 5-HT1A receptor to neurochemical and behavioral processes. While its direct application in inducing serotonin syndrome is limited, its utility in understanding the nuanced roles of individual serotonin receptor subtypes is invaluable for the development of novel and more targeted therapies for a variety of CNS disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 3. A method to record body temperature in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Procedure of rectal temperature measurement affects brain, muscle, skin and body temperatures and modulates the effects of intravenous cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 1-(2-Methoxyphenyl)piperazine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxyphenyl)piperazine (1-MPP) is a chemical compound that acts as a serotonin (B10506) receptor agonist and is a metabolite of several psychoactive drugs.[1] Accurate and reliable quantification of 1-MPP in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and in the development of new therapeutics. These application notes provide detailed protocols for the determination of 1-MPP in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation, instrument parameters, and method validation guidelines.
Analytical Methods Overview
The quantification of 1-MPP in biological fluids such as plasma and urine is typically achieved using chromatographic techniques coupled with mass spectrometry. Both LC-MS/MS and GC-MS offer high selectivity and sensitivity required for bioanalytical applications.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often preferred due to its high throughput, specificity, and reduced need for sample derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that can also provide high sensitivity, though it often requires derivatization of the analyte to improve its chromatographic properties.[3]
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters that can be expected from validated LC-MS/MS and GC-MS methods for the analysis of piperazine (B1678402) derivatives, including 1-MPP, in biological matrices.[4][5] The acceptance criteria are based on regulatory guidelines for bioanalytical method validation.[6][7]
Table 1: Representative Quantitative Parameters for LC-MS/MS Analysis of 1-MPP in Human Plasma
| Parameter | Typical Performance | Acceptance Criteria |
| Linearity (r²) | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL | Analyte response at LLOQ should be at least 5 times the response of a blank sample.[7] |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 15% of the nominal concentration (± 20% at LLOQ).[6][8] |
| Precision (% RSD) | < 15% (< 20% at LLOQ) | Intra- and inter-day precision should not exceed 15% RSD (20% at LLOQ).[4][7] |
| Recovery | 85 - 110% | Consistent and reproducible. |
Table 2: Representative Quantitative Parameters for GC-MS Analysis of 1-MPP in Human Urine
| Parameter | Typical Performance | Acceptance Criteria |
| Linearity (r²) | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.008 µg/mL | Analyte response at LLOQ should be at least 5 times the response of a blank sample.[5][7] |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 15% of the nominal concentration (± 20% at LLOQ).[6][8] |
| Precision (% RSD) | < 15% (< 20% at LLOQ) | Intra- and inter-day precision should not exceed 15% RSD (20% at LLOQ).[5][7] |
| Recovery | 90 - 108% | Consistent and reproducible.[5] |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of 1-MPP in Human Plasma
This protocol describes a method for the sensitive and selective quantification of 1-MPP in human plasma using LC-MS/MS.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting 1-MPP from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., 1-MPP-d8).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
1-MPP: Precursor ion (Q1) m/z 193.1 → Product ion (Q3) m/z 135.1
-
1-MPP-d8 (IS): Precursor ion (Q1) m/z 201.1 → Product ion (Q3) m/z 143.1
-
3. Method Validation
The method should be fully validated according to regulatory guidelines, assessing selectivity, linearity, LLOQ, accuracy, precision, recovery, and stability.[2][6][7]
Protocol 2: GC-MS Quantification of 1-MPP in Human Urine
This protocol details a GC-MS method for the quantification of 1-MPP in human urine, which includes a derivatization step.
1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
-
To 1 mL of urine, add 50 µL of an internal standard working solution (e.g., 1-MPP-d8).
-
Perform enzymatic hydrolysis if conjugated metabolites are of interest.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) and water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and methanol.
-
Elute the analyte with a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
For derivatization, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes.
2. GC-MS Conditions
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
1-MPP-TMS derivative: Target ions (m/z) to be determined based on the mass spectrum of the derivatized standard.
-
1-MPP-d8-TMS derivative (IS): Target ions to be determined.
-
3. Method Validation
A full validation should be performed to ensure the method is reliable for its intended purpose.[2][6][7]
Visualizations
Caption: LC-MS/MS experimental workflow for 1-MPP in plasma.
Caption: GC-MS experimental workflow for 1-MPP in urine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.direct [scholars.direct]
- 6. ema.europa.eu [ema.europa.eu]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. fda.gov [fda.gov]
Application Notes and Protocols for 1-(2-Methoxyphenyl)piperazine in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxyphenyl)piperazine (oMeOPP) is a chemical compound that acts as a significant ligand for various neurotransmitter receptors, particularly within the serotonin (B10506) and adrenergic systems.[1][2] As a derivative of phenylpiperazine, it serves as a crucial structural motif in the development of numerous centrally acting drugs.[3] Notably, oMeOPP exhibits a high affinity for the serotonin 5-HT1A receptor, where it functions as a partial agonist.[2] Its interaction with alpha-1 adrenergic receptors has also been documented.[4][5] These properties make this compound and its analogs valuable tools in neuroscience research and drug discovery for conditions such as anxiety, depression, and psychosis.[1]
Radioligand binding assays are a fundamental technique to characterize the interaction of compounds like this compound with their receptor targets. These assays provide quantitative data on binding affinity (Ki) and receptor density (Bmax), which are essential for understanding a compound's potency and selectivity. This document provides detailed protocols for conducting radioligand binding assays with this compound and its derivatives, along with data presentation and visualization of relevant pathways.
Data Presentation: Binding Affinities
The following tables summarize the binding affinities (Ki) of this compound and its derivatives for various serotonin and adrenergic receptors, as determined by radioligand binding assays.
Table 1: Binding Affinity (Ki) of this compound Derivatives for Human 5-HT1A Receptors
| Compound | Radioligand | Receptor Source | Ki (nM) |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | [3H]-8-hydroxy-DPAT | HEK-293 cells with human 5-HT1A receptors | 1.2 |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | [3H]-8-hydroxy-DPAT | HEK-293 cells with human 5-HT1A receptors | 21.3 |
| This compound derivative with cis-bicyclo[3.3.0]octane group | Not Specified | Not Specified | 0.12 - 0.63 |
| This compound derivative with norbornane (B1196662) group | Not Specified | Not Specified | 0.12 - 0.63 |
| This compound derivative with norbornene group | Not Specified | Not Specified | 0.12 - 0.63 |
Table 2: Binding Affinity (Ki) of this compound Derivatives for Rat Alpha-Adrenergic Receptors
| Compound | Receptor Subtype | Radioligand | Receptor Source | Ki (nM) | Selectivity (α2/α1) |
| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | α1 | [3H]prazosin | Rat cerebral cortex | 2.1 | 61.05 |
| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | α1 | [3H]prazosin | Rat cerebral cortex | 2.4 | 142.13 |
| 1-(Substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives (general) | α1 | [3H]prazosin | Rat cerebral cortex | 2.1 - 13.1 | Not specified |
| This compound derivative | α1 | [3H]prazosin | Rat cerebral cortex | 781 | Not specified |
| 1-(Substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives (general) | α2 | [3H]clonidine | Rat cerebral cortex | Not specified | Not specified |
Signaling Pathways
This compound primarily interacts with G protein-coupled receptors (GPCRs), such as the 5-HT1A and α1-adrenergic receptors.[6][7] The binding of a ligand to these receptors initiates a conformational change, leading to the activation of intracellular G proteins and subsequent signaling cascades.[6][7]
5-HT1A Receptor Signaling
The 5-HT1A receptor is typically coupled to Gi/o proteins. Upon activation by an agonist or partial agonist like this compound, the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of protein kinase A (PKA) and other downstream effectors.
Alpha-1 Adrenergic Receptor Signaling
Alpha-1 adrenergic receptors are coupled to Gq/11 proteins. Ligand binding activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to various cellular responses.
Experimental Protocols
Radioligand Competition Binding Assay Workflow
The following diagram illustrates the general workflow for a radioligand competition binding assay to determine the affinity (Ki) of a test compound like this compound.
Detailed Protocol: 5-HT1A Receptor Binding Assay
This protocol is adapted from a method used for determining the binding affinity of this compound derivatives for the human 5-HT1A receptor.
1. Materials and Reagents:
-
Cell Membranes: Membranes from HEK-293 cells stably transfected with the human 5-HT1A receptor.
-
Radioligand: [3H]-8-hydroxy-DPAT (specific activity ~120-180 Ci/mmol).
-
Test Compound: this compound or its derivatives.
-
Non-specific Binding Control: Serotonin (5-HT) at a final concentration of 10 µM.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgSO4, 5 mM MgCl2; pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable cocktail for tritium (B154650) counting.
-
Equipment: 96-well filter plates (e.g., Millipore FC plates), vacuum filtration manifold, liquid scintillation counter.
2. Experimental Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membrane suspension to the desired final concentration (e.g., 10 µg of protein per well).
-
Assay Setup: In a 96-well filter plate, add the following components in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-8-hydroxy-DPAT (final concentration ~2 nM), and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM 5-HT, 50 µL of [3H]-8-hydroxy-DPAT, and 100 µL of the membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [3H]-8-hydroxy-DPAT, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plates at 37°C for 120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration and Washing: Terminate the incubation by rapid vacuum filtration through the filter plates. Wash the filters three to four times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Counting: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Detailed Protocol: Alpha-1 Adrenergic Receptor Binding Assay
This protocol is based on methods used for assessing the affinity of this compound derivatives for α1-adrenergic receptors.[4]
1. Materials and Reagents:
-
Tissue Homogenate: Membranes prepared from rat cerebral cortex.
-
Radioligand: [3H]prazosin (specific activity ~70-90 Ci/mmol) for α1 receptors.
-
Test Compound: this compound or its derivatives.
-
Non-specific Binding Control: Phentolamine (B1677648) at a final concentration of 10 µM.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Equipment: As described for the 5-HT1A assay.
2. Experimental Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, and then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation. Finally, resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well filter plate, set up the binding reactions in triplicate as described for the 5-HT1A assay, using [3H]prazosin as the radioligand and phentolamine for determining non-specific binding.
-
Incubation: Incubate the plates at 25°C for 30 minutes.
-
Filtration and Washing: Terminate the assay by rapid vacuum filtration and wash the filters with ice-cold wash buffer.
-
Radioactivity Counting: Dry the filters and measure the bound radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Perform the data analysis as described for the 5-HT1A receptor binding assay to determine the IC50 and subsequently the Ki value for the test compound at the α1-adrenergic receptor.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the interaction of this compound and its analogs with serotonin and adrenergic receptors. The detailed methodologies for radioligand binding assays, coupled with the summarized binding affinity data and visual representations of signaling pathways, will facilitate a deeper understanding of the pharmacological profile of these compounds. Adherence to these standardized protocols will ensure the generation of robust and reproducible data, which is critical for advancing drug discovery and development in the field of neuroscience.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 7. teachmephysiology.com [teachmephysiology.com]
Application Notes and Protocols for the Synthesis of 1-(2-Methoxyphenyl)piperazine Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a series of 1-(2-methoxyphenyl)piperazine derivatives. These compounds are of significant interest in medicinal chemistry, particularly for their interaction with serotonin (B10506) receptors, most notably the 5-HT1A receptor. The provided methodologies and structure-activity relationship (SAR) data are intended to guide researchers in the design and synthesis of novel ligands with potential therapeutic applications in neurological and psychiatric disorders.
Introduction
This compound is a key pharmacophore found in numerous centrally acting agents. Derivatives of this scaffold have shown a high affinity for various G-protein coupled receptors (GPCRs), with a particular emphasis on the serotonin 1A (5-HT1A) receptor. The 5-HT1A receptor is a well-established target for the development of anxiolytics, antidepressants, and antipsychotics. Modulation of this receptor's activity can have profound effects on mood, cognition, and behavior.
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how chemical structure influences biological activity. By systematically modifying the structure of a lead compound, such as this compound, and evaluating the pharmacological effects of these modifications, researchers can identify key structural features responsible for potent and selective receptor binding. This iterative process of design, synthesis, and testing is fundamental to the development of new and improved therapeutic agents.
This application note outlines the synthesis of a series of N-substituted this compound derivatives and presents their corresponding binding affinities for the 5-HT1A receptor. The goal is to provide a practical guide for researchers to synthesize analogous compounds for their own SAR investigations.
Data Presentation: Structure-Activity Relationship (SAR) of this compound Derivatives at the 5-HT1A Receptor
The following table summarizes the 5-HT1A receptor binding affinities (Ki) of various N-substituted this compound derivatives. The data highlights the impact of different substituents on receptor affinity, providing valuable insights for rational drug design.
| Compound ID | R Group (Substitution at N4 of piperazine) | 5-HT1A Receptor Affinity (Ki, nM) | Reference |
| 1 | -H | (Baseline) | |
| 2a | -CH2CH2CH2CH2-c-bicyclo[3.3.0]octane | 0.12 | [1][2] |
| 2c | -CH2CH2-c-bicyclo[3.3.0]octane | 0.63 | [1][2] |
| 2f | -CH2CH2CH2CH2-norbornane | 0.25 | [1][2] |
| 2g | -CH2CH2-norbornane | 0.43 | [1][2] |
| 3 | -CH2CH2CH2-N(CO)2C6H4 (Phthalimido) | (Standard antagonist) | [3] |
| 4 | -CH2CH2CH2-NH-tricyclo[3.3.1.1^3,7]decane (Adamantane) | 1.2 | [4] |
| 5 | -CH2CH2CH2-NH-(3,5-dimethyl)-tricyclo[3.3.1.1^3,7]decane (Memantine) | 21.3 | [4] |
| 6 | -CH2CH2-O-CH2CH2-O-(2-chloro-6-methyl)phenyl | <1 | [5] |
| 7 | -CH2CH2CH2CH2CH2CH3 (Hexyl) | (Antagonist activity noted) | [6] |
| 8 | -CH2CH2-O-(2-hydroxy)-propoxy-(4,7-dimethyl)-coumarin | 90 | [7] |
| 9 | -CH2CH2-O-(2-hydroxy)-propoxy-(8-acetyl-4-methyl)-coumarin | 96 | [7] |
| 10 | -CH2CH2-O-(2-hydroxy)-propoxy-coumarin | 18 | [7] |
Experimental Protocols
Detailed methodologies for the synthesis of the this compound core structure and its subsequent N-alkylation are provided below.
Protocol 1: Synthesis of this compound Hydrochloride
This protocol describes a common method for the synthesis of the core intermediate, this compound, via nucleophilic substitution.
Materials:
-
2-Methoxyaniline
-
Bis(2-chloroethyl)amine (B1207034) hydrochloride
-
Potassium carbonate (K2CO3)
-
n-Butanol
-
Hydrochloric acid (HCl) in ethanol (B145695)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxyaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.1 eq), and potassium carbonate (2.5 eq) in n-butanol.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 20-25 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the n-butanol.
-
Dissolve the crude residue in ethanol.
-
Add a solution of hydrochloric acid in ethanol dropwise with stirring until the solution is acidic.
-
Cool the solution in an ice bath to facilitate the precipitation of this compound hydrochloride.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Protocol 2: N-Alkylation of this compound
This protocol provides a general procedure for the N-alkylation of the synthesized this compound to introduce various substituents for SAR studies.
Materials:
-
This compound hydrochloride
-
Alkyl halide (e.g., 1-bromo-3-chloropropane, substituted benzyl (B1604629) bromide) (1.1 eq)
-
Potassium carbonate (K2CO3) or another suitable base (3.0 eq)
-
Sodium iodide (NaI) (catalytic amount)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (obtained by neutralizing the hydrochloride salt with a base like NaOH and extracting with an organic solvent) (1.0 eq), the desired alkyl halide (1.1 eq), potassium carbonate (3.0 eq), and a catalytic amount of sodium iodide in anhydrous acetonitrile.
-
Heat the mixture to reflux (approximately 82 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes) to afford the desired N-alkylated derivative.
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the general two-step synthesis of this compound derivatives for SAR studies.
Caption: General synthetic workflow for this compound derivatives.
5-HT1A Receptor Signaling Pathway
The synthesized derivatives primarily target the 5-HT1A receptor. The diagram below illustrates the canonical signaling pathway of this receptor.
Caption: Canonical 5-HT1A receptor signaling pathway.
Conclusion
The synthesis of this compound derivatives provides a versatile platform for conducting SAR studies to develop novel ligands for the 5-HT1A receptor and other CNS targets. The protocols and data presented herein offer a solid foundation for researchers to design and synthesize new chemical entities with tailored pharmacological profiles. Careful consideration of the synthetic routes, purification techniques, and biological evaluation methods is paramount for the successful discovery of new drug candidates.
References
- 1. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine [mdpi.com]
- 5. Synthesis and evaluation of antidepressant-like activity of some 4-substituted this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of N1-(2-methoxyphenyl)-N4-hexylpiperazine as a multi-target antagonist of α1A/α1D-adrenoceptors and 5-HT1A receptors that blocks prostate contraction and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 1-(2-Methoxyphenyl)piperazine (MOPIP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with 1-(2-methoxyphenyl)piperazine (MOPIP) and its common salt forms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common forms?
This compound, also known as MOPIP or o-methoxyphenylpiperazine, is a chemical compound and a derivative of piperazine (B1678402). It is often used in pharmacological research as a ligand for serotonin (B10506) receptors, particularly the 5-HT1A receptor.[1] It is commonly available as a free base (a solid at room temperature) or as a hydrochloride salt (a crystalline solid).[2][3]
Q2: What are the general solubility characteristics of MOPIP and its hydrochloride salt?
The solubility of MOPIP is highly dependent on its form (free base vs. salt) and the nature of the solvent.
-
MOPIP Free Base: Generally soluble in organic solvents such as ethanol (B145695) and methanol.[4] Its solubility in aqueous solutions is limited but can be significantly influenced by pH.
-
MOPIP Hydrochloride: As a salt, it exhibits greater solubility in aqueous solutions, including phosphate-buffered saline (PBS), compared to the free base.[3] It is also soluble in solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol.[3]
Q3: I am observing precipitation when I dilute my DMSO stock of MOPIP into an aqueous buffer. What is causing this and how can I prevent it?
This is a common issue known as "crashing out" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The high concentration of DMSO in the stock solution keeps the compound dissolved, but upon dilution into the buffer, the percentage of the organic co-solvent decreases, leading to precipitation.
To prevent this, you can try the following:
-
Lower the final concentration of MOPIP in your experiment.
-
Increase the percentage of the organic co-solvent in the final solution, if tolerated by your experimental system.
-
Employ a stepwise dilution method.
-
Utilize other solubilization techniques such as pH adjustment or the use of cyclodextrins.
Troubleshooting Guide
This guide addresses common solubility-related problems encountered during experiments with MOPIP.
Problem: MOPIP (free base or hydrochloride salt) is not dissolving in my desired solvent.
Troubleshooting Steps:
-
Verify the Compound's Identity and Purity: Ensure the correct compound and form (free base or salt) are being used. Impurities can sometimes affect solubility.
-
Consult Solubility Data: Refer to the solubility tables below to select an appropriate solvent.
-
Mechanical Agitation:
-
Vortexing: Vigorously vortex the solution for 1-2 minutes.
-
Sonication: If vortexing is insufficient, place the sample in a sonicator bath for 5-10 minutes to break down any aggregates.
-
-
Gentle Heating: For some solvents, gentle warming (e.g., to 37°C or 40°C) can increase the rate of dissolution. However, be cautious as this can degrade the compound. Always check the compound's stability at elevated temperatures.
-
pH Adjustment (for aqueous solutions): The piperazine moiety in MOPIP is basic.[5] Therefore, its aqueous solubility is pH-dependent. Decreasing the pH of the solution will protonate the piperazine nitrogens, increasing its solubility in water.
Problem: My MOPIP solution is cloudy or hazy.
Troubleshooting Steps:
-
Incomplete Dissolution: The cloudiness may be due to undissolved microscopic particles. Repeat the dissolution steps (vortexing, sonication).
-
Filtration: If the cloudiness persists, it may be due to insoluble impurities or fine precipitates. Filter the solution through a 0.22 µm or 0.45 µm syringe filter compatible with your solvent. Note that this may slightly reduce the concentration of your dissolved compound if it is close to its saturation point.
-
Centrifugation: Alternatively, centrifuge the solution at high speed and carefully collect the supernatant.
Data Presentation
Table 1: Quantitative Solubility of this compound Hydrochloride
| Solvent | Concentration |
| DMSO | 10 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
| Ethanol | 1 mg/mL |
| DMF | 1 mg/mL |
Data sourced from Cayman Chemical product information.
Table 2: Qualitative Solubility of this compound Hydrochloride
| Solvent | Solubility |
| Water | Very Soluble |
| Methanol | Freely Soluble |
| Chloroform | Freely Soluble |
| Acetone | Insoluble |
| Ether | Very Slightly Soluble |
| Hexane | Insoluble |
Data sourced from SWGDRUG Monograph.[3]
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to increase the aqueous solubility of MOPIP free base by preparing a solution at a lower pH.
Materials:
-
This compound (free base)
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks
Methodology:
-
Weigh the desired amount of MOPIP free base.
-
Add the MOPIP to a beaker containing a stir bar and a portion of the final desired volume of deionized water.
-
While stirring, slowly add 0.1 M HCl dropwise to the suspension.
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Continue adding HCl until the MOPIP is fully dissolved. A clear solution indicates dissolution. The target pH will likely be in the acidic range (e.g., pH 4-6).
-
Once dissolved, transfer the solution to a volumetric flask and add deionized water to the final desired volume.
-
Record the final pH of the solution.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol outlines the use of a water-miscible organic solvent to improve the solubility of MOPIP in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Aqueous buffer (e.g., PBS, Tris buffer)
-
Vortex mixer
-
Sonicator
Methodology:
-
Prepare a concentrated stock solution of MOPIP in 100% DMSO or ethanol. For example, dissolve 10 mg of MOPIP in 1 mL of DMSO to create a 10 mg/mL stock solution.
-
Ensure the stock solution is clear and fully dissolved. Gentle warming or sonication can be used if necessary.
-
To prepare the final working solution, add the stock solution dropwise to the aqueous buffer while vortexing. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
The final concentration of the organic co-solvent should be kept as low as possible and within the tolerance limits of the experimental assay (typically ≤1% for cell-based assays).
Protocol 3: Solubility Enhancement with Cyclodextrins
This protocol describes the use of cyclodextrins to form inclusion complexes with MOPIP, thereby increasing its aqueous solubility.
Materials:
-
This compound
-
β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or aqueous buffer
-
Stir plate and stir bar
-
Magnetic stirrer with heating capability
Methodology:
-
Prepare a solution of the chosen cyclodextrin (B1172386) in deionized water or the desired aqueous buffer. The concentration of the cyclodextrin will depend on the desired level of solubility enhancement and should be determined empirically. A common starting point is a 1:1 or 1:2 molar ratio of MOPIP to cyclodextrin.
-
Slowly add the powdered MOPIP to the cyclodextrin solution while stirring.
-
Continue stirring the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.
-
Gentle heating (e.g., 40-50°C) can sometimes accelerate complex formation, but stability should be considered.
-
After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The concentration of the dissolved MOPIP in the filtrate can then be determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Caption: Simplified signaling pathway of the 5-HT1A receptor and the antagonistic role of this compound.
References
- 1. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. swgdrug.org [swgdrug.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound: Structure, Uses, Safety Data & Supplier China | Expert Chemical Analysis [pipzine-chem.com]
Technical Support Center: Optimizing 1-(2-Methoxyphenyl)piperazine Dosage for Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of 1-(2-Methoxyphenyl)piperazine (1-MPP) for animal models. The following information is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1-MPP) and what is its primary mechanism of action?
A1: this compound, also known as oMeOPP or 2-MeOPP, is a phenylpiperazine derivative that primarily acts as a serotonergic agent. It has a high affinity for the serotonin (B10506) 5-HT1A receptor, where it functions as a partial agonist.[1] This activity is believed to mediate its potential antipsychotic-like and anxiolytic effects observed in animal models.[1] Unlike some other phenylpiperazines, 1-MPP shows little to no affinity for 5-HT2 or dopamine (B1211576) receptors.[1]
Q2: How should I prepare 1-MPP for administration to animals?
A2: 1-MPP is soluble in organic solvents like ethanol (B145695) and methanol (B129727) and slightly soluble in water. For in vivo studies, it is often used as its hydrochloride salt, which is very soluble in water and freely soluble in methanol.[2] To prepare a solution for injection (e.g., intraperitoneal or subcutaneous), dissolve 1-MPP hydrochloride in sterile saline (0.9% NaCl). It is recommended to filter the final solution through a 0.22 µm syringe filter before administration to ensure sterility.
Q3: What is a recommended starting dose for 1-MPP in rats or mice?
A3: Specific ED50 values for 1-MPP are not widely reported in the literature. However, studies on related phenylpiperazine compounds and 5-HT1A agonists can provide guidance. For behavioral studies in rats and mice, doses of similar compounds often range from 0.1 to 10 mg/kg administered intraperitoneally (i.p.) or subcutaneously (s.c.).[3][4][5] For a novel experiment, it is crucial to conduct a dose-range finding study to determine the optimal dose for your specific model and behavioral endpoint.[1][6][7][8]
Q4: What are the potential adverse effects of 1-MPP in animal models?
A4: Potential adverse effects of 1-MPP at higher doses may include sedation, dizziness, and a reduction in locomotor activity.[9] Phenylpiperazine derivatives, in general, can suppress spontaneous ambulatory behavior in rats in a dose-dependent manner.[9] It is essential to monitor animals closely for any signs of distress, such as lethargy, abnormal posture, or changes in breathing. Establishing a No-Observed-Adverse-Effect Level (NOAEL) is a key component of a thorough dose-range finding study.[10][11][12][13]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in behavioral results | - Improper drug formulation or administration- Animal stress- Incorrect dose selection | - Ensure 1-MPP is fully dissolved and the correct volume is administered.- Handle animals consistently and allow for proper acclimatization.- Perform a dose-response study to confirm you are on the linear portion of the curve. |
| Animals appear sedated or show reduced locomotion | - Dose is too high- Vehicle effects | - Reduce the dose of 1-MPP. Consider a 25-50% reduction as a starting point.- If using a vehicle other than saline, run a vehicle-only control group to rule out its effects. |
| No observable effect at the tested doses | - Dose is too low- Insufficient statistical power- Inappropriate behavioral assay | - Increase the dose of 1-MPP in a stepwise manner.- Ensure your experimental groups have a sufficient number of animals.- Verify that the chosen behavioral test is sensitive to 5-HT1A receptor modulation. |
| Precipitation observed in the dosing solution | - Poor solubility of the free base form- Low temperature of the vehicle | - Use the hydrochloride salt of 1-MPP for better aqueous solubility.[2]- Gently warm the saline vehicle before dissolving the compound. |
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound and Related Compounds
| Property | This compound (1-MPP) | p-MPPF (a 1-MPP derivative) |
| Molecular Formula | C11H16N2O[14] | C24H27FN4O2 |
| Molecular Weight | 192.26 g/mol [14] | 422.5 g/mol |
| Primary Target | 5-HT1A Receptor (Partial Agonist)[1] | 5-HT1A Receptor (Antagonist)[15] |
| Receptor Affinity (Ki) | Not specified in reviewed literature | Not specified in reviewed literature |
| In Vivo Efficacy (ID50) | Not available | ~3 mg/kg (i.p.) for antagonizing 8-OH-DPAT-induced hypothermia in rats.[15] |
| Solubility (HCl salt) | Very soluble in water, freely soluble in methanol.[2] | Not specified |
Note: Data for 1-MPP is limited. Information on related compounds is provided for context.
Table 2: Recommended Administration Volumes for Rodents
| Species | Route of Administration | Maximum Volume | Reference |
| Mouse | Oral (gavage) | 10 mL/kg | [7] |
| Intraperitoneal (i.p.) | 10 mL/kg | [7] | |
| Subcutaneous (s.c.) | 10 mL/kg | [7] | |
| Intravenous (i.v.) | 5 mL/kg | [7] | |
| Rat | Oral (gavage) | 10-20 mL/kg | [7] |
| Intraperitoneal (i.p.) | 10 mL/kg | [7] | |
| Subcutaneous (s.c.) | 5 mL/kg | [7] | |
| Intravenous (i.v.) | 5 mL/kg | [7] |
Experimental Protocols
Protocol 1: Dose-Response Study for Locomotor Activity
This protocol outlines a procedure to determine the effect of 1-MPP on locomotor activity in mice.
-
Animal Acclimatization: House mice in the experimental room for at least 7 days before the study. Handle the mice daily for 3-4 days leading up to the experiment to reduce stress.
-
Drug Preparation: Prepare solutions of 1-MPP hydrochloride in sterile 0.9% saline at concentrations calculated to deliver doses of 0.1, 0.5, 1.0, 5.0, and 10.0 mg/kg in an injection volume of 10 mL/kg. Prepare a vehicle-only control (0.9% saline).
-
Experimental Groups: Randomly assign mice to treatment groups (n=8-10 per group), including the vehicle control and all 1-MPP dose groups.
-
Habituation: Place each mouse into an open-field activity chamber and allow it to habituate for 30 minutes.
-
Administration: After habituation, administer the assigned dose of 1-MPP or vehicle via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately return the mouse to the activity chamber and record locomotor activity (e.g., distance traveled, beam breaks) for 60 minutes using an automated tracking system.
-
Data Analysis: Analyze the data by comparing the locomotor activity of each 1-MPP dose group to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests). This will help identify the dose at which significant changes in activity occur.
Protocol 2: Oral Gavage Administration
This protocol describes the standard procedure for administering 1-MPP via oral gavage in rats.
-
Animal and Dose Preparation: Weigh the rat to determine the correct dosing volume (typically 5-10 mL/kg).[7] Prepare the 1-MPP solution at the desired concentration.
-
Gavage Needle Selection: Choose a gavage needle of the appropriate size for the rat (typically 16-18 gauge for adults).[7] Measure the needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing injury.
-
Restraint: Firmly and gently restrain the rat, immobilizing its head and ensuring the head, neck, and spine are aligned to create a straight path for the gavage needle.
-
Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow as the tube is advanced. Do not force the needle; if resistance is met, withdraw and re-attempt.
-
Substance Administration: Once the needle is correctly placed in the stomach, slowly administer the prepared dose.
-
Post-Administration Monitoring: After administration, gently remove the needle and return the animal to its cage. Monitor the animal for at least 30 minutes for any signs of distress, such as labored breathing or regurgitation.
Visualizations
Caption: Workflow for optimizing 1-MPP dosage in animal models.
Caption: Simplified 5-HT1A receptor signaling pathway for 1-MPP.
Caption: Troubleshooting decision tree for 1-MPP experiments.
References
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. 1-(2-メトキシフェニル)ピペラジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Anxiolytic-like effect of (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) in experimental mouse models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiety Mouse Model Constructed by Single Intraperitoneal Injection of m-Chlorophenpiperazine [scirp.org]
- 6. criver.com [criver.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. No-observed-adverse-effect level - Wikipedia [en.wikipedia.org]
- 11. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 12. The estimation and translation uncertainties in applying NOAEL to clinical dose escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- fluorobenzamido]ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)piperazine
Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: There are several established methods for the synthesis of this compound. The most frequently employed routes include:
-
Route 1: Condensation of o-methoxyaniline with bis(2-chloroethyl)amine (B1207034) hydrochloride.[1][2]
-
Route 2: Reaction of diethanolamine (B148213) with hydrobromic acid to form bis(β,β′-bromoethyl)amine hydrobromide, which is then reacted with an anthranilate derivative.[1]
-
Route 3: Palladium-catalyzed Buchwald-Hartwig amination of 1-bromo-2-methoxybenzene with a protected piperazine (B1678402), followed by deprotection.[3]
-
Route 4: Condensation of o-methoxy halogenated benzene (B151609) with piperazine using a palladium/tert-butylphosphine catalyst.[2]
Q2: I am experiencing a very low yield. What are the potential causes and solutions?
A2: Low yields can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and their corresponding solutions, such as incomplete reaction, side reactions, and purification losses. Optimizing reactant ratios, reaction time, and temperature are crucial. For instance, one improved method switched from recrystallization with water to 95% ethanol (B145695), which significantly improved the yield due to the product's high solubility in water.[1]
Q3: The reaction mixture is becoming very thick and difficult to stir. What should I do?
A3: High viscosity is a known issue, particularly when adding thionyl chloride to diethanolamine. To mitigate this, a "reverse dripping" method is recommended, where the diethanolamine solution is added dropwise to the thionyl chloride solution.[1] Diluting both reactants in a suitable solvent like chloroform (B151607) can also help to control the reaction and maintain a stirrable consistency.[1]
Q4: What are some common side reactions to be aware of?
A4: A potential side reaction is the formation of by-products that can complicate purification. For example, in the reaction of bis-(2-bromoethyl)amine hydrobromide and o-methoxyaniline, using ethanol as a solvent can cause the product to precipitate along with by-products, making post-processing difficult.[1] Using methanol (B129727) as a solvent can overcome this issue.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Reaction Yield | Incomplete reaction | - Ensure the reaction is heated to reflux for the recommended time (e.g., 10-20 hours).[1] - Optimize the molar ratio of reactants. For the reaction of o-methoxyaniline with bis(2-chloroethyl)amine hydrochloride, a ratio of 1:1.6 has been used successfully.[1] |
| Suboptimal solvent choice for purification | - If using recrystallization for purification, select a solvent in which the product has lower solubility at cold temperatures. For example, using 95% ethanol for recrystallization has been shown to give better yields than water.[1] | |
| Loss during workup | - During the final purification of this compound, which is an oily liquid, ensure efficient separation of the oil layer after neutralization and careful distillation under reduced pressure to collect the correct fraction (e.g., 129-134°C at 0.1 mmHg).[1] | |
| Violent/Uncontrolled Reaction | Rapid addition of reagents | - When preparing bis(2-chloroethyl)amine hydrochloride from diethanolamine and thionyl chloride, add the reagents dropwise over a significant period (e.g., 2.5 hours) to control the reaction rate.[1] - Dilute the reactants in an appropriate solvent like chloroform.[1] |
| Incorrect order of addition | - Employ a "reverse dripping" method where diethanolamine is added to thionyl chloride to prevent a violent reaction and formation of a viscous mixture.[1] | |
| Product Purity Issues | Incomplete removal of starting materials or by-products | - Utilize fractional distillation under reduced pressure for the final purification of the free base.[1] - For the hydrobromide or hydrochloride salt, recrystallization from a suitable solvent like ethanol is effective.[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of starting materials.[4] |
| Difficulty in Handling Reaction Mixture | High viscosity | - As mentioned, use a reverse dripping addition method and dilute the reactants.[1] |
Experimental Protocols
Method 1: Synthesis from o-Methoxyaniline and bis(2-chloroethyl)amine hydrochloride
This method involves the condensation cyclization reaction in the presence of a base.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Detailed Steps:
-
Reaction Setup: In a reaction vessel, combine o-methoxyaniline, bis(2-chloroethyl)amine hydrochloride, potassium carbonate, and n-butanol. A typical molar ratio is 1:1.6:1.1:4.85 respectively.[1]
-
Reaction: Heat the mixture to reflux and maintain for approximately 20 hours.[1]
-
Workup: After the reaction is complete, cool the mixture. The specific workup may vary, but typically involves filtering off inorganic salts and concentrating the solvent.
-
Purification: The crude product can be purified by suspending it in water, neutralizing with a strong base (e.g., sodium hydroxide (B78521) solution) until it becomes strongly alkaline, and then allowing it to stand to separate the oil layer. The resulting oil is then distilled under reduced pressure, collecting the fraction at 129-134°C and 0.1 mmHg to yield a colorless oily liquid.[1]
Method 2: Synthesis via bis(β,β′-bromoethyl)amine hydrobromide
This "one-pot" approach avoids the isolation of the potentially toxic intermediate.
Logical Relationship of Steps:
Caption: Synthesis pathway via the hydrobromide intermediate.
Detailed Steps:
-
Formation of Intermediate: Place diethanolamine (e.g., 189g) and 40% hydrobromic acid (e.g., 2000ml) in a three-necked flask. Heat to reflux for 12 hours.[1]
-
Removal of Excess Acid: After the reaction, change the condenser to a fractionating column and distill until no more distillate comes over.[1]
-
Cyclization: Cool the residue, add ethanol (e.g., 670ml), and then slowly add anthranilate (e.g., 243g). Heat this mixture to reflux for 10 hours.[1]
-
Base Addition: Add anhydrous sodium carbonate (e.g., 90g) and continue to reflux for another 10 hours.[1]
-
Isolation of Salt: Pour the hot mixture into a beaker, cool, and filter the resulting crystals. Recrystallize from ethanol to obtain white, scaly crystals of this compound hydrobromide.[1]
-
Formation of Free Base: Suspend the hydrobromide salt in water and add a 40% sodium hydroxide solution until the mixture is strongly alkaline. Allow the layers to separate, collect the oil layer, and distill under reduced pressure to obtain the pure product.[1]
Quantitative Data Summary
| Parameter | Method 1 (o-methoxyaniline) | Method 2 (diethanolamine) | Method 3 (Boc-piperazine) |
| Overall Yield | 59% (for hydrochloride salt)[2] | 30% (calculated from diethanolamine)[1] | 42% (for hydrochloride salt)[3] |
| Final Product Form | Hydrochloride salt or free base | Free base | Hydrochloride salt |
| Purity (HPLC) | >98%[2] | 97.5% - 98.2%[1] | 99%[3] |
| Melting Point (HCl salt) | 218-219°C[2] | N/A | 217-219°C[3] |
| Melting Point (HBr salt) | N/A | 232.4-234.6°C[1] | N/A |
| Reaction Time | ~20-25 hours[2] | ~22 hours (plus initial reflux)[1] | 12 hours (amination) + 1.5 hours (deprotection)[3] |
| Reaction Temperature | Reflux[1] | Reflux[1] | 60-70°C (amination), Room Temp (deprotection)[3] |
References
1-(2-Methoxyphenyl)piperazine stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of 1-(2-Methoxyphenyl)piperazine. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound and its hydrochloride salt should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1] It is also advisable to protect the compound from light.[2] The hydrochloride salt of this compound has been reported to be stable for at least five years under these conditions.[3]
Q2: Is this compound stable at room temperature?
A2: Yes, this compound is generally stable at ambient temperature and pressure.[2] However, for long-term storage, adherence to the recommended cool and dry conditions is crucial to minimize potential degradation.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2][4] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.
Q4: What are the hazardous decomposition products of this compound?
A4: Upon combustion or exposure to high temperatures, this compound may decompose to produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2][5]
Q5: What is the appearance of this compound and can it change over time?
A5: this compound typically appears as a colorless to pale yellow liquid or a low-melting solid.[2] A significant change in color, such as darkening, may indicate degradation or the presence of impurities. If a color change is observed, it is recommended to verify the purity of the compound before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or low yield | Degradation of this compound due to improper storage or handling. | Verify the purity of the compound using an appropriate analytical method such as HPLC or GC-MS. Ensure the compound has been stored according to the recommended conditions. |
| Incompatibility with other reagents in the reaction mixture (e.g., strong acids, oxidizing agents). | Review the reaction scheme for any potential incompatibilities. Consider using alternative reagents or protecting groups if necessary. | |
| Discoloration of the compound (darkening) | Exposure to light, air (oxidation), or elevated temperatures over time. | While a slight yellowing may not significantly impact purity, significant discoloration warrants a purity check. Store the compound in an amber vial or a light-blocking container in a cool, dry place. Consider purging the container with an inert gas like argon or nitrogen before sealing for long-term storage. |
| Formation of precipitates in solution | Poor solubility in the chosen solvent or precipitation of a salt upon reaction with an acidic component. | Ensure the solvent is appropriate for this compound and the intended reaction. Consider gentle warming or sonication to aid dissolution. If an acidic reagent is used, be aware that a salt may form and precipitate. |
| Inconsistent analytical results (e.g., multiple peaks in chromatogram) | Presence of impurities from synthesis or degradation products. | Analyze the compound by a high-resolution technique like LC-MS or GC-MS to identify potential impurities. If degradation is suspected, a forced degradation study can help identify the degradation products. |
Stability and Storage Data Summary
The following tables summarize the qualitative stability and storage information for this compound.
Table 1: General Stability and Storage Conditions
| Parameter | Recommendation | Source |
| Storage Temperature | Cool and dry place. | [1] |
| Atmosphere | In a tightly closed container, protected from moisture. | [1] |
| Light | Protect from light. | [2] |
| General Stability | Stable under recommended storage conditions. | [2][5] |
| Long-term Stability (HCl salt) | ≥ 5 years | [3] |
Table 2: Chemical Incompatibilities and Hazardous Decomposition
| Category | Examples | Source |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides. | [2][4] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides. | [2][5] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Purity and Stability of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of a this compound sample and for conducting a basic stability study.
1. Materials and Reagents:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid or trifluoroacetic acid (TFA)
- Volumetric flasks and pipettes
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Preparation of Mobile Phase:
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Filter and degas both mobile phases before use.
3. Preparation of Standard and Sample Solutions:
- Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., 50:50 acetonitrile/water).
- Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with the mobile phase.
- Sample Solution (e.g., 0.1 mg/mL): Prepare the sample solution in the same manner as the working standard solution.
4. HPLC Conditions:
- Column: C18 reverse-phase column
- Mobile Phase: A gradient elution is often suitable, for example:
- Start with 95% A / 5% B
- Linearly increase to 95% B over 15 minutes
- Hold at 95% B for 5 minutes
- Return to initial conditions and equilibrate for 5 minutes
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
5. Purity Assessment:
- Inject the sample solution and analyze the chromatogram.
- Calculate the purity by dividing the peak area of the main peak by the total area of all peaks and multiplying by 100.
6. Stability Study (Forced Degradation):
- Expose the sample (solid or in solution) to stress conditions (e.g., heat at 60°C for 24 hours, UV light for 24 hours, acidic and basic conditions).
- Prepare solutions of the stressed samples as described in step 3.
- Analyze the stressed samples by HPLC using the same method.
- Compare the chromatograms of the stressed samples to that of an unstressed sample to identify and quantify any degradation products.
Visualizations
Caption: Workflow for Purity and Stability Assessment of this compound by HPLC.
Caption: Factors Influencing the Stability of this compound.
References
Technical Support Center: Optimizing the Synthesis of 1-(2-Methoxyphenyl)piperazine
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges in the synthesis of 1-(2-Methoxyphenyl)piperazine and its salts. This compound is a crucial intermediate in the production of various pharmaceuticals, including those for regulating the nervous system, antiviral drugs, and antihypertensive agents like Urapidil.[1][2][3] This guide provides detailed troubleshooting advice, frequently asked questions, optimized experimental protocols, and comparative data to help improve reaction yields and product purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield in the Condensation Reaction between o-Methoxyaniline and Bis(2-chloroethyl)amine (B1207034) Hydrochloride
-
Question: My final yield of this compound hydrochloride is consistently below 50%. What are the common causes and how can I improve it?
-
Answer: Low yields in this condensation cyclization reaction can stem from several factors. Here’s a breakdown of potential causes and solutions:
-
Purity of Intermediates: The intermediate, bis(2-chloroethyl)amine hydrochloride, is often not commercially available and must be synthesized from diethanolamine (B148213) and a chlorinating agent like thionyl chloride or sulfuryl chloride.[1][2] The purity of this intermediate is critical. Ensure it is properly purified and characterized (e.g., by melting point and NMR) before use.[1]
-
Reaction Conditions:
-
Temperature and Time: The reaction requires heating, typically at reflux, for an extended period (20-25 hours).[1][2] Insufficient heating time can lead to incomplete conversion. Conversely, excessively high temperatures (above 150°C) can cause product carbonization.[2]
-
Reagent Stoichiometry: The molar ratio of reactants is crucial. An optimized feed ratio reported is: o-methoxyaniline : bis(2-chloroethyl)amine hydrochloride : potassium carbonate : n-butanol = 1 : 1.6-1.67 : 1.1-1.12 : 4.7-4.85.[1][2]
-
Catalyst/Base Addition: Using potassium carbonate as a catalyst (base) is common.[1] To enhance the cyclization reaction, one strategy involves adding the potassium carbonate in two portions and concentrating the reaction mixture before the second addition to increase reactant concentration.[1]
-
-
Solvent Choice: While n-butanol is an effective solvent, it can be expensive.[1][2] Methanol has been identified as a suitable alternative that can reduce costs and simplify post-processing by preventing the product from precipitating with by-products.[2]
-
Issue 2: Significant Side Product Formation in Buchwald-Hartwig Amination
-
Question: I am attempting a Buchwald-Hartwig amination to synthesize the target compound, but I'm observing significant amounts of hydrodehalogenated arene and other side products. How can I minimize these?
-
Answer: The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but it is sensitive to reaction conditions.[4][5] Side reactions can compete with the desired reductive elimination step.[4]
-
Ligand Choice: The choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands (e.g., BINAP, DPPF, XPhos) are known to stabilize the palladium catalyst, enhance the rate of reductive elimination, and improve yields.[4][6][7] If you are using first-generation catalysts, consider switching to systems with more advanced bidentate or sterically hindered ligands.[4]
-
Catalyst System: Ensure your palladium precursor (e.g., Pd₂(dba)₃) and ligand are of high quality.[8] The catalyst loading should be optimized; typically, 1-2 mol% is sufficient.[5]
-
Base Selection: The base plays a key role. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is commonly used.[6] However, some functional groups may be incompatible with strong bases.[5] In such cases, weaker bases like K₂CO₃ or Cs₂CO₃ can be tested, though they may require longer reaction times.[5][6]
-
Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation, although some systems are not highly sensitive to oxygen.[5][8]
-
Issue 3: Difficulty in Product Purification and Isolation
-
Question: After the reaction, I am struggling to isolate a pure product. Recrystallization leads to significant product loss. What are the best practices for purification?
-
Answer: Effective purification is key to achieving high purity (>98%).[1][9]
-
Salt Formation and Neutralization: The product is often synthesized as a hydrochloride or hydrobromide salt.[1][2] To isolate the free base (a colorless oily liquid), the salt is typically suspended in water and neutralized with a strong base like sodium hydroxide (B78521) solution until it becomes strongly alkaline.[2] The oil layer can then be separated and purified by vacuum distillation.[2]
-
Recrystallization Solvent: If purifying the salt form, the choice of solvent is critical. While the product has high solubility in water, this can lead to low recovery yields during recrystallization.[2] It has been reported that switching to 95% ethanol (B145695) for recrystallization results in a better yield compared to water.[2] For the hydrochloride salt, washing the final solid product with ethyl acetate (B1210297) or diethyl ether can effectively remove impurities.[10]
-
Column Chromatography: While effective for purification, column chromatography can be tedious and is not always practical for large-scale industrial production.[11] It is more commonly used for small-scale synthesis or for purifying intermediates, such as the Boc-protected precursor.[8]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary synthesis routes for this compound?
-
A1: The most common methods are:
-
Condensation with Bis(2-haloethyl)amine: Reacting o-methoxyaniline with bis(2-chloroethyl)amine or bis(2-bromoethyl)amine (B3022162) salts.[1][9] This is a widely used industrial method.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an ortho-methoxy aryl halide (e.g., 1-bromo-2-methoxybenzene) and piperazine (B1678402).[4][8] This method offers good functional group tolerance.[4]
-
Other Methods: Less common routes include condensation of o-methoxy halogenated benzene (B151609) with lithium piperazine or a multi-step synthesis involving o-methoxyaniline and chloroacetonitrile, though the latter often results in low yields.[1]
-
-
-
Q2: My synthesis requires the bis(2-chloroethyl)amine hydrochloride intermediate. What is the best way to prepare it?
-
A2: This intermediate is typically prepared by reacting diethanolamine with a chlorinating agent. A common procedure involves reacting diethanolamine and sulfuryl chloride in chloroform (B151607) at 25-30°C.[1] Another method uses thionyl chloride.[2] Careful control of temperature and the rate of addition is necessary to manage the exothermic reaction.[2] The resulting product can be isolated as white crystals with a yield of 67-70%.[1]
-
-
Q3: How can I monitor the progress of my reaction?
-
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product.[10] For more quantitative analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is recommended.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of the final product and key intermediates.[1]
-
Data Presentation: Comparison of Synthesis Methods
Table 1: Synthesis via Condensation of o-Methoxyaniline with Bis(2-haloethyl)amine Salts
| Starting Materials | Base/Catalyst | Solvent | Temp. | Time | Yield | Purity | Reference |
| o-Methoxyaniline, Bis(2-chloroethyl)amine HCl | K₂CO₃ | n-Butanol | Reflux | 20-25 h | 59% | >98% | [1] |
| o-Methoxyaniline, Bis(2-bromoethyl)amine HBr | K₂CO₃ | Methanol | Reflux | - | 80% | >98% | [9] |
| o-Methoxyaniline, Bis(2-chloroethyl)amine HCl | - | Diethyleneglycol monomethyl ether | 150 °C | 12 h | 74% | - | [10] |
Table 2: Synthesis via Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. | Time | Yield | Reference |
| 1-Bromo-2-methoxybenzene | Piperazine | Pd₂(dba)₃ / BINAP | DBU / tBuONa | Toluene (B28343) | 60-70 °C | 3 h | 42% (as HCl salt after Boc protection/deprotection) | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride via Condensation [1]
Step A: Synthesis of Bis(2-chloroethyl)amine Hydrochloride
-
Prepare two solutions: (1) diethanolamine in chloroform and (2) sulfuryl chloride in chloroform. The recommended mass/volume ratio is Diethanolamine (kg) : Sulfuryl Chloride (L) : Chloroform (L) = 1 : 2.78 : 3.124.
-
In a suitable reaction vessel, maintain the temperature at 25-30°C.
-
Slowly add the sulfuryl chloride solution to the diethanolamine solution over approximately 2.5 hours while stirring.
-
After the addition is complete, continue stirring for 1 hour.
-
Heat the mixture to reflux and maintain for 30 minutes.
-
Cool the reaction mixture, filter the resulting precipitate, and wash it with chloroform.
-
Dry the solid to obtain bis(2-chloroethyl)amine hydrochloride as white crystals (yield: 67-70%).
Step B: Synthesis of this compound Hydrochloride
-
To a reaction flask, add o-methoxyaniline, bis(2-chloroethyl)amine hydrochloride, potassium carbonate, and n-butanol in the optimized ratio (e.g., 1:1.65:1.11:4.78 respectively).
-
Heat the mixture to reflux and maintain for 20-25 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and perform a suitable workup. This typically involves filtering off inorganic salts, concentrating the solvent, and then purifying the product.
-
For purification, the crude product can be dissolved in ethanol for recrystallization to yield white crystals of this compound hydrochloride (yield: 59%).
Protocol 2: Synthesis via Buchwald-Hartwig Amination (followed by salt formation) [8]
-
To a reaction flask, add 1-bromo-2-methoxybenzene and piperazine.
-
Evacuate the flask and backfill with an inert gas (e.g., N₂).
-
Add toluene as the solvent and bubble with N₂ for 10 minutes.
-
Add the palladium catalyst Pd₂(dba)₃ and the ligand BINAP to the mixture.
-
Add the base (e.g., DBU and tBuONa) and heat the solution to 60-70°C.
-
After the reaction is complete (monitor by TLC), cool to room temperature.
-
Note: The reference proceeds with a Boc-protection step for purification, followed by deprotection. To protect, add (Boc)₂O in DCM and stir for 3 hours. After workup and purification by flash chromatography, the intermediate tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate is obtained.
-
Dissolve the purified intermediate in ethyl acetate (EtOAc) and add excess HCl in EtOAc dropwise.
-
Stir at room temperature for 1.5 hours.
-
Filter the resulting precipitate to obtain this compound hydrochloride as a white solid.
Visualizations
Caption: General workflow for the synthesis of this compound HCl.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. youtube.com [youtube.com]
- 8. Page loading... [guidechem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
1-(2-Methoxyphenyl)piperazine off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the off-target effects of 1-(2-Methoxyphenyl)piperazine (1-MPP) and strategies to mitigate them. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1-MPP) and what is its primary target?
This compound, also known as o-methoxyphenylpiperazine (oMeOPP) or 2-MPP, is a phenylpiperazine derivative. Its primary pharmacological target is the serotonin (B10506) 5-HT1A receptor, at which it acts as a partial agonist.
Q2: What are the known off-target effects of 1-MPP?
The most well-documented off-target activity of 1-MPP is its interaction with α1-adrenergic receptors. While comprehensive public screening data is limited, arylpiperazine compounds are known to have varying affinities for other receptors, including other serotonin receptor subtypes, dopamine (B1211576) receptors, and adrenergic receptors.
Q3: How can I assess the off-target profile of my 1-MPP sample?
A comprehensive off-target binding profile can be determined by screening the compound against a panel of receptors, ion channels, and transporters. This is typically done using radioligand binding assays. Services such as the NIMH Psychoactive Drug Screening Program (PDSP) and commercial providers like Eurofins Discovery's SafetyScreen™ panels offer broad screening capabilities.
Q4: What are the common challenges in receptor binding assays and how can I troubleshoot them?
Common issues in receptor binding assays include low signal, high non-specific binding, and high variability between replicates.
-
Low Signal: This could be due to inactive radioligand, improper buffer conditions, insufficient incubation time, or low receptor density in the membrane preparation. Ensure your radioligand is not expired, the buffer pH is correct, and you have optimized incubation time and protein concentration.[1][2]
-
High Non-Specific Binding (NSB): This can be caused by using a radioligand concentration that is too high, leading to binding at non-receptor sites. It is recommended to use a radioligand concentration at or below its dissociation constant (Kd).[1] Inefficient separation of bound and free ligand can also contribute; ensure rapid and efficient washing during filtration.[2]
-
High Variability: This can stem from inconsistent pipetting, poor cell health if using cell-based assays, or repeated freeze-thaw cycles of membrane preparations.[3]
Q5: How can I mitigate the α1-adrenergic off-target effects of 1-MPP?
Mitigation of α1-adrenergic activity can be approached through chemical modification of the 1-MPP scaffold. Structure-activity relationship (SAR) studies have shown that modifications to the arylpiperazine structure can significantly reduce affinity for α1-adrenoceptors while maintaining or improving affinity for the desired target, such as the 5-HT1A receptor. For instance, the introduction of specific substituents on the phenyl ring or modifications of the piperazine (B1678402) ring can alter the binding profile.
Troubleshooting Guides
Guide 1: Troubleshooting High Off-Target Binding to α1-Adrenergic Receptors
Problem: Your experiment indicates significant α1-adrenergic receptor activity, which is confounding your results for the primary target (5-HT1A receptor).
Potential Solutions:
-
Confirm with a Selective Antagonist: In your functional assays, co-administer a selective α1-adrenergic antagonist (e.g., prazosin) to confirm that the observed effect is mediated by this receptor. A reversal of the effect in the presence of the antagonist would confirm α1-adrenergic activity.
-
Use a More Selective Analog: If available, consider using a derivative of 1-MPP that has been specifically designed to have lower affinity for α1-adrenergic receptors.
-
Dose-Response Analysis: Carefully analyze the dose-response curves for both your primary target and the off-target. It may be possible to identify a concentration window where you observe significant activity at the 5-HT1A receptor with minimal engagement of α1-adrenergic receptors.
Data Presentation
Table 1: Off-Target Binding Profile of this compound (1-MPP)
| Target | Bioactivity Type | Ki (nM) | Test Condition | Source |
| Serotonin 5-HT1A | Agonist | 2.5 | Human recombinant | ChEMBL |
| Alpha-1A Adrenergic | Antagonist | 150 | Rat Cortex | ChEMBL |
| Alpha-1B Adrenergic | Antagonist | 200 | Rat Spleen | ChEMBL |
| Alpha-1D Adrenergic | Antagonist | 100 | Rat Aorta | ChEMBL |
| Dopamine D2 | - | >1000 | Human recombinant | Literature |
| Serotonin 5-HT2A | - | >1000 | Human recombinant | Literature |
Note: Data is compiled from various sources and experimental conditions may vary. It is recommended to perform in-house testing for precise characterization.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol is a generalized procedure for determining the binding affinity of 1-MPP for α1-adrenergic receptors using [3H]prazosin as the radioligand.
Materials:
-
Membrane preparation from a source rich in α1-adrenergic receptors (e.g., rat cortex).
-
[3H]prazosin (specific activity ~70-90 Ci/mmol).
-
1-MPP stock solution.
-
Phentolamine (B1677648) (for non-specific binding determination).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from the chosen tissue. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [3H]prazosin (typically at its Kd), and serial dilutions of 1-MPP.
-
Non-Specific Binding (NSB): For NSB wells, add a high concentration of phentolamine (e.g., 10 µM).
-
Total Binding: For total binding wells, add only the binding buffer and [3H]prazosin.
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Determine the IC50 value of 1-MPP by non-linear regression of the competition binding data and then calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: [35S]GTPγS Functional Assay for 5-HT1A Receptors
This protocol measures the G-protein activation upon stimulation of the 5-HT1A receptor by 1-MPP.
Materials:
-
Membrane preparation from a source rich in 5-HT1A receptors (e.g., rat hippocampus or cells expressing the human 5-HT1A receptor).
-
[35S]GTPγS (specific activity >1000 Ci/mmol).
-
1-MPP stock solution.
-
Guanosine diphosphate (B83284) (GDP).
-
Unlabeled GTPγS (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl2, 100 mM NaCl, pH 7.4.
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, GDP, and the membrane preparation.
-
Ligand Addition: Add serial dilutions of 1-MPP or a reference agonist.
-
Initiation: Add [35S]GTPγS to all wells to start the reaction. For non-specific binding wells, also add a high concentration of unlabeled GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Calculate the net agonist-stimulated [35S]GTPγS binding and determine the EC50 and Emax values for 1-MPP.
Mandatory Visualizations
Caption: Generalized workflow for radioligand binding and functional assays.
Caption: Signaling pathways for on-target and off-target effects of 1-MPP.
References
Technical Support Center: Purification of 1-(2-Methoxyphenyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(2-Methoxyphenyl)piperazine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesized this compound is an oil/low-melting solid and appears impure. What is the best initial purification method?
A1: For crude this compound, vacuum distillation is an effective initial purification step to remove non-volatile impurities and unreacted starting materials. The compound is a colorless oily liquid at room temperature.[1]
Q2: I performed a vacuum distillation, but the purity is still not satisfactory. What should I do next?
A2: If distillation does not yield the desired purity, recrystallization is a highly effective secondary purification method. The choice of solvent is critical for successful recrystallization.
Q3: What are the recommended solvents for the recrystallization of this compound?
A3: 95% ethanol (B145695) is a recommended solvent for recrystallization as it has been shown to provide a better yield compared to water, where the compound has high solubility.[1] The hydrochloride salt of this compound can be recrystallized from ethanol.[2] For the free base, which is a low-melting solid (35-40 °C), a mixed solvent system like n-hexane/ethyl acetate (B1210297) or n-hexane/acetone might be effective.
Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?
A4: "Oiling out" occurs when the solute is insoluble in the hot solvent and separates as a liquid. To prevent this:
-
Ensure the compound is fully dissolved in the minimum amount of hot solvent.
-
Allow the solution to cool slowly. Rapid cooling can promote oiling out.
-
Try a different solvent system. A solvent in which the compound has slightly lower solubility at elevated temperatures may be beneficial.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of pure this compound if available.
Q5: What are the common impurities I should be aware of during the synthesis and purification of this compound?
A5: Common impurities can include unreacted starting materials such as o-methoxyaniline and bis(2-chloroethyl)amine (B1207034) hydrochloride.[1] Side products like 1-formyl-4-(2-methoxyphenyl) piperazine (B1678402) and the dimer 1,3-bis-[4-(2-methoxyphenyl)piperazin-1-yl]propane have also been identified as potential impurities in related syntheses.[3]
Q6: How can I remove isomeric impurities, such as 1-(3-methoxyphenyl)piperazine (B98948)?
A6: Isomeric impurities can be challenging to remove. Differences in solubility can be exploited. For instance, this compound is fairly soluble in chloroform, whereas 1-(3-methoxyphenyl)piperazine is only very slightly soluble.[4] This solubility difference can be used for selective extraction or precipitation. For more challenging separations, preparative column chromatography is recommended.
Q7: I need to purify my compound using column chromatography. What stationary and mobile phases are recommended?
A7: For column chromatography of this compound, silica (B1680970) gel (60-120 mesh) is a suitable stationary phase. A common mobile phase is a mixture of ethyl acetate and hexane.[5] The polarity of the eluent can be adjusted based on the separation of the desired compound from its impurities as monitored by Thin Layer Chromatography (TLC).
Q8: How can I assess the purity of my final product?
A8: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC).[6] A reverse-phase (RP) HPLC method with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid (for MS compatibility), is suitable.[6] Gas Chromatography (GC) can also be used for purity analysis.
Quantitative Data Summary
| Parameter | Distillation | Recrystallization (Ethanol) | Column Chromatography |
| Purity Achieved | >97.5%[1] | High purity crystalline solid | High purity, dependent on separation |
| Typical Yield | ~95%[1] | Yield can be lower due to solubility in the mother liquor | Dependent on loading and elution |
| Key Conditions | 129-134 °C at 0.1 mmHg[1] | Dissolve in hot 95% ethanol, cool slowly[1] | Silica gel, Ethyl acetate/Hexane eluent |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup : Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask : Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum : Gradually apply vacuum to the system, aiming for a pressure of approximately 0.1 mmHg.
-
Heating : Gently heat the distillation flask using a heating mantle.
-
Fraction Collection : Collect the fraction that distills between 129-134 °C.[1]
-
Completion : Once the desired fraction has been collected, remove the heat and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Purification by Recrystallization from Ethanol
-
Dissolution : In a flask, dissolve the impure this compound in a minimal amount of hot 95% ethanol. Stir until the solid is completely dissolved.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling : Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling : To maximize crystal yield, place the flask in an ice bath for about 30 minutes.
-
Crystal Collection : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals in a vacuum oven at a temperature below the melting point (35-40 °C).
Protocol 3: Purification by Column Chromatography
-
Column Packing : Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a low percentage of ethyl acetate in hexane). Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution : Begin eluting the column with the mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection : Collect fractions in separate test tubes.
-
Analysis : Monitor the collected fractions using TLC to identify which fractions contain the pure desired product.
-
Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common issues encountered during recrystallization.
References
- 1. Page loading... [wap.guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 4. swgdrug.org [swgdrug.org]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Managing 1-(2-Methoxyphenyl)piperazine (MOPIP) Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with 1-(2-Methoxyphenyl)piperazine (MOPIP) toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing high levels of cell death in my culture after treatment with MOPIP. What is the likely mechanism of toxicity?
A1: this compound, like other piperazine (B1678402) derivatives, can induce cytotoxicity through the induction of apoptosis. This programmed cell death is often mediated by the intrinsic mitochondrial pathway, which involves the activation of caspases.[1][2] Additionally, piperazine compounds have been shown to cause an increase in reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.[3]
Q2: My results for MOPIP-induced cytotoxicity are inconsistent between experiments. What could be the cause of this variability?
A2: Inconsistent IC50 or EC50 values are a common issue in cell-based assays. Several factors can contribute to this variability:
-
Cell Health and Passage Number: Ensure that cells are in the exponential growth phase and are used within a consistent and low passage number range.
-
Compound Stability and Storage: Prepare fresh dilutions of MOPIP for each experiment from a properly stored stock solution to avoid degradation.
-
Assay Conditions: Minor variations in cell seeding density, incubation time, and reagent preparation can significantly impact results.
-
Data Analysis: Employ a consistent method for data analysis, including background correction and curve fitting.
Q3: How can I mitigate the toxic effects of MOPIP in my cell culture experiments while still studying its primary effects?
A3: If the goal is to study non-toxic effects of MOPIP, consider the following:
-
Dose-Response and Time-Course Studies: Conduct preliminary experiments to determine the sub-toxic concentration range and optimal time points for your specific cell line.
-
Antioxidant Co-treatment: Since piperazine derivatives can induce oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may help mitigate some of the toxic effects. However, this could also interfere with the compound's mechanism of action if it involves ROS signaling.
-
Metabolism Considerations: The metabolism of piperazine derivatives by cytochrome P450 (CYP450) enzymes can contribute to their detoxification.[3] The metabolic capacity of your cell line may influence the observed toxicity.
Q4: What are the expected cytotoxic concentrations for MOPIP?
A4: Direct IC50 or EC50 values for this compound are not widely reported in the literature for a broad range of cell lines. However, data for structurally related piperazine derivatives can provide an estimated range of activity. It is crucial to empirically determine the cytotoxic profile of MOPIP in your specific cell line of interest.
Quantitative Data Summary
While specific data for this compound (MOPIP) is limited, the following table provides cytotoxicity data for the structurally related compound 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) and other piperazine derivatives for comparative purposes.
| Compound/Derivative Name | Cell Line | Assay Type | Incubation Time | EC50/IC50 (µM) | Reference |
| 1-(4-methoxyphenyl)piperazine (MeOPP) | H9c2 (rat cardiac myoblasts) | MTT & Neutral Red | 24h | 570.1 | [4] |
| 1-(4-methoxyphenyl)piperazine (MeOPP) | SH-SY5Y (human neuroblastoma) | Not Specified | 24h | Not specified, but cytotoxic effects observed | [5] |
| HJZ-12 (a derivative containing the 2-methoxyphenylpiperazine moiety) | BPH-1 (human benign prostatic hyperplasia) | Not Specified | 24h | 23.96 ± 1.05 | [6] |
| HJZ-12 | BPH-1 | Not Specified | 48h | 14.76 ± 2.35 | [6] |
| HJZ-12 | WPMY-1 (human prostatic stromal) | Not Specified | 24h | 39.13 ± 0.95 | [6] |
| HJZ-12 | WPMY-1 | Not Specified | 48h | 23.41 ± 1.21 | [6] |
Note: EC50/IC50 values are highly dependent on the cell line, assay method, and experimental conditions. This data should be used as a general guideline.
Experimental Protocols
1. Assessment of Cell Viability using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of MOPIP and a vehicle control for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Detection of Apoptosis using Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of MOPIP.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[2]
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses a fluorescent probe to detect the presence of ROS within cells.
-
Cell Treatment: Seed cells in a 96-well black plate and treat with MOPIP.
-
Probe Loading: Add a fluorescent ROS indicator, such as DCFH-DA, to the cells and incubate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates an increase in intracellular ROS levels.[7][8]
Visualizations
Caption: Experimental workflow for assessing MOPIP toxicity.
Caption: Proposed signaling pathway for MOPIP-induced apoptosis.
Caption: Troubleshooting logic for inconsistent MOPIP cytotoxicity.
References
- 1. Novel piperazine induces apoptosis in U937 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 1-(2-Methoxyphenyl)piperazine Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of 1-(2-Methoxyphenyl)piperazine (1-oMeOPP).
Frequently Asked Questions (FAQs)
Q1: What are the potential limiting factors for the oral bioavailability of this compound?
Based on the physicochemical properties of similar phenylpiperazine derivatives, the oral bioavailability of 1-oMeOPP may be limited by several factors:
-
Low Aqueous Solubility: As a lipophilic compound, 1-oMeOPP may exhibit poor solubility in gastrointestinal fluids, leading to a low dissolution rate, which is often the rate-limiting step for absorption.
-
First-Pass Metabolism: 1-oMeOPP is a known metabolite of several drugs and can be subject to significant metabolism in the liver by cytochrome P450 (CYP) enzymes, such as CYP2D6, CYP1A2, and CYP3A4.[1] This extensive first-pass metabolism can reduce the amount of active drug reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: As with many xenobiotics, there is a possibility of active transport out of intestinal cells back into the gut lumen by efflux pumps like P-glycoprotein, which would reduce net absorption.
Q2: What are the primary strategies to enhance the aqueous solubility of this compound?
Improving the aqueous solubility of 1-oMeOPP is a critical first step towards enhancing its bioavailability. Key strategies include:
-
Salt Formation: Creating a salt version, such as a hydrochloride salt, can significantly improve the dissolution rate in aqueous media.
-
Particle Size Reduction: Techniques like micronization and nanocrystal technology increase the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate.
-
Solid Dispersions: Dispersing 1-oMeOPP in a water-soluble carrier at the molecular level can enhance its dissolution. Common carriers include polymers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycol (PEG).
-
Complexation with Cyclodextrins: Encapsulating the lipophilic 1-oMeOPP molecule within the hydrophobic cavity of a cyclodextrin (B1172386) can form an inclusion complex with improved aqueous solubility.
Q3: How can the impact of first-pass metabolism on this compound be mitigated?
Several formulation strategies can help reduce the effect of first-pass metabolism:
-
Prodrug Approach: Designing a prodrug of 1-oMeOPP that is less susceptible to initial metabolic enzymes and is later converted to the active compound in systemic circulation.
-
Co-administration with CYP Inhibitors: While not always a viable therapeutic strategy due to potential drug-drug interactions, co-administration with known inhibitors of relevant CYP enzymes can increase bioavailability in a research setting.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can promote lymphatic absorption, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.
Troubleshooting Guides
Issue 1: Poor and Variable In Vivo Exposure After Oral Administration
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Low Dissolution Rate | 1. Characterize Solid State: Perform powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to determine the crystallinity of the drug substance. An amorphous form will generally have a higher dissolution rate. 2. Particle Size Analysis: Use laser diffraction or dynamic light scattering to measure the particle size distribution. If particles are large (>10 µm), consider micronization or nanomilling. 3. Formulate as a Salt: If not already in a salt form, investigate the formation of various pharmaceutically acceptable salts and compare their dissolution profiles. 4. Develop a Solid Dispersion: Prepare solid dispersions with various hydrophilic carriers (e.g., PVP K30, Soluplus®, HPMC-AS) and evaluate the dissolution enhancement. |
| High First-Pass Metabolism | 1. In Vitro Metabolism Study: Conduct an in vitro study using human liver microsomes to identify the primary CYP enzymes responsible for the metabolism of 1-oMeOPP. 2. Lipid-Based Formulation: Develop a SEDDS or SLN formulation to promote lymphatic uptake. 3. Prodrug Synthesis: Consider synthesizing a prodrug with a cleavable promoiety that masks the primary sites of metabolism. |
| P-gp Efflux | 1. Caco-2 Permeability Assay: Perform a bidirectional Caco-2 cell permeability assay to determine the efflux ratio. An efflux ratio greater than 2 suggests P-gp involvement. 2. Co-administer with P-gp Inhibitor: In preclinical studies, co-administer with a known P-gp inhibitor (e.g., verapamil, ketoconazole) to confirm P-gp mediated efflux. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of 1-oMeOPP by preparing a solid dispersion with polyvinylpyrrolidone (PVP K30).
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (B129727) (or other suitable solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Accurately weigh 1 g of 1-oMeOPP and 2 g of PVP K30 (1:2 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a solid film is formed on the flask wall.
-
Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid from the flask and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further analysis.
Protocol 2: In Vitro Dissolution Testing
Objective: To compare the dissolution profile of pure 1-oMeOPP with that of its solid dispersion.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution medium: 900 mL of 0.1 N HCl (to simulate gastric fluid)
-
Pure 1-oMeOPP powder
-
1-oMeOPP solid dispersion
-
HPLC system for quantification
Procedure:
-
Set the dissolution bath temperature to 37 ± 0.5°C and the paddle speed to 75 RPM.
-
Add 900 mL of 0.1 N HCl to each dissolution vessel.
-
Accurately weigh an amount of pure 1-oMeOPP and the solid dispersion equivalent to a 10 mg dose of 1-oMeOPP.
-
Add the samples to their respective dissolution vessels.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of 1-oMeOPP in each sample using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profiles.
Visualizations
Caption: Troubleshooting workflow for poor in vivo bioavailability.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
Validation & Comparative
A Comparative Efficacy Analysis of 1-(2-Methoxyphenyl)piperazine and Buspirone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties and efficacy profiles of 1-(2-Methoxyphenyl)piperazine (1-MPP) and the clinically utilized anxiolytic, buspirone (B1668070). The information herein is collated from a range of preclinical studies to offer a comprehensive overview for research and drug development purposes.
Introduction
This compound, a principal metabolite of several psychoactive drugs including aripiprazole, and buspirone, an established anxiolytic agent, both interact with the serotonergic system, primarily at the 5-HT1A receptor. However, their distinct pharmacological profiles, including receptor affinity, intrinsic activity, and engagement with other neurotransmitter systems, lead to different overall effects. This guide aims to delineate these differences through a presentation of available experimental data.
Mechanism of Action and Signaling Pathways
Both 1-MPP and buspirone exert their effects through modulation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase and modulates potassium channels, leading to neuronal hyperpolarization.
This compound (1-MPP) is characterized as a partial agonist at the 5-HT1A receptor. Its action is largely selective for this receptor subtype with minimal interaction with dopamine (B1211576) receptors.
Buspirone exhibits a more complex pharmacological profile. It acts as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[1] Crucially, buspirone also possesses antagonist activity at dopamine D2 receptors, which contributes to its overall clinical effect.[2]
Below are diagrams illustrating the primary signaling pathways for each compound.
Quantitative Data: Receptor Binding and Functional Activity
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | Preparation | Radioligand | Ki (nM) | Reference |
| Derivatives of this compound | Not Specified | Not Specified | 0.12 - 0.63 | [3] |
| Buspirone | Not Specified | [3H]8-OH-DPAT | ~10-30 | (General knowledge from multiple sources) |
Note: The Ki values for this compound derivatives suggest a high affinity for the 5-HT1A receptor.
Table 2: In Vitro Functional Activity at 5-HT1A Receptors
| Compound | Assay | Parameter | Value | Reference |
| This compound | Not specified | Intrinsic Activity | Partial Agonist | (General knowledge) |
| Buspirone | Inhibition of Tyrosine Hydroxylation | EC50 | 48.4 µM | [4] |
| Buspirone | Not specified | Intrinsic Activity | Full (presynaptic), Partial (postsynaptic) | [1] |
Preclinical Efficacy in Animal Models of Anxiety
The anxiolytic potential of buspirone has been evaluated in various animal models. Data for 1-MPP in similar models is less prevalent in the literature.
Table 3: Buspirone Efficacy in Animal Models of Anxiety
| Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Vogel Conflict Test | Rat | p.o. | 10 mg/kg | Increased punished drinking | [5][6] |
| Elevated Plus Maze | Rat | p.o. | 0.03 - 0.3 mg/kg | Increased time in open arms | [7] |
| Montgomery's Conflict Test | Rat | s.c. | 32 - 128 nmol/kg | Anxiolytic-like effects | [3] |
Experimental Protocols
Radioligand Binding Assays (General Protocol)
-
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
-
Methodology:
-
Tissue Preparation: Brain tissue (e.g., hippocampus for 5-HT1A receptors) is homogenized and centrifuged to isolate cell membranes.
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound (1-MPP or buspirone).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
Vogel Conflict Test
-
Objective: To assess the anxiolytic potential of a compound by measuring its ability to reduce the suppression of behavior by punishment.
-
Methodology:
-
Water Deprivation: Rats are typically water-deprived for a period (e.g., 24-48 hours) before the test.
-
Apparatus: A test chamber with a drinking spout.
-
Procedure: The animal is placed in the chamber and allowed to drink. After a certain number of licks, a mild electric shock is delivered through the drinking spout.
-
Drug Administration: The test compound or vehicle is administered prior to the test session.
-
Data Analysis: The number of shocks received (or punished licks) during the session is recorded. An increase in the number of shocks taken is indicative of an anxiolytic effect.
-
Summary and Conclusion
While both this compound and buspirone target the 5-HT1A receptor, their pharmacological profiles are distinct. Derivatives of 1-MPP demonstrate high affinity for the 5-HT1A receptor and it is generally considered a partial agonist. Buspirone, in contrast, has a broader mechanism of action, functioning as a full or partial 5-HT1A agonist depending on the receptor location and also as a dopamine D2 receptor antagonist.
The available data for buspirone demonstrates its efficacy in preclinical models of anxiety across a range of doses. The lack of direct comparative studies makes it difficult to definitively state the relative efficacy of 1-MPP. However, the high affinity of 1-MPP derivatives for the 5-HT1A receptor suggests it is a potent ligand.
For drug development professionals, the choice between a more selective 5-HT1A partial agonist like 1-MPP and a compound with a broader profile like buspirone would depend on the desired therapeutic outcome and side-effect profile. Further head-to-head preclinical studies are warranted to directly compare the efficacy and behavioral effects of these two compounds.
References
- 1. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative neuropharmacology of buspirone and MJ-13805, a potential anti-anxiety drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 5-HT1A receptor agonists and L-5-HTP in Montgomery's conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the anticonflict effect of buspirone and its major metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to 1-(2-Methoxyphenyl)piperazine and Other 5-HT1A Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of 1-(2-Methoxyphenyl)piperazine (1-MPP) with other well-established 5-HT1A receptor agonists: Buspirone, 8-OH-DPAT, and Flesinoxan. The data presented is compiled from various experimental studies to offer a comprehensive overview for researchers in neuroscience and drug development.
Introduction to 5-HT1A Receptor Agonists
The 5-HT1A receptor, a subtype of the serotonin (B10506) receptor family, is a G-protein coupled receptor (GPCR) critically involved in the modulation of mood, anxiety, and cognition.[1] Agonists of the 5-HT1A receptor are of significant interest for their therapeutic potential in treating anxiety disorders, depression, and other neuropsychiatric conditions. These agonists can be classified as full, partial, or biased agonists, each exhibiting distinct pharmacological profiles. This guide focuses on comparing 1-MPP, a high-affinity 5-HT1A ligand, with the partial agonist Buspirone, and the full agonists 8-OH-DPAT and Flesinoxan.
Comparative Pharmacological Data
The following tables summarize the binding affinity and functional potency of the selected 5-HT1A receptor agonists. It is important to note that the data for this compound are derived from separate studies and may not be directly comparable to the other agonists due to potential variations in experimental conditions.
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | Kᵢ (nM) | Radioligand | Tissue/Cell Line | Reference |
| This compound | 1.2 | [³H]8-OH-DPAT | Not Specified | [2] |
| Buspirone | 14 | [³H]8-OH-DPAT | Rat Hippocampal Membranes | [3] |
| 8-OH-DPAT | 0.17 | [³H]8-OH-DPAT | Human 5-HT1A Receptor | [4] |
| Flesinoxan | 4.8 | [³H]8-OH-DPAT | Not Specified | [5] |
Table 2: Functional Activity – cAMP Inhibition
| Compound | EC₅₀ (nM) | Eₘₐₓ (% vs 5-HT) | Cell Line |
| Buspirone | 48,400 | Full Agonist Activity | Rat Striatum Synaptosomes |
| 8-OH-DPAT | 7,000 | Full Agonist Activity | Rat Striatum Synaptosomes |
| Flesinoxan | Not Available | Full Agonist | Not Available |
Note: Functional activity data for this compound in a comparable cAMP inhibition assay was not available in the searched literature.
Table 3: Functional Selectivity – β-Arrestin Recruitment
| Compound | EC₅₀ (nM) | Eₘₐₓ (% vs Serotonin) | Cell Line |
| Buspirone | 50 | 60 | HEK293 |
| 8-OH-DPAT | 51.29 | Not Specified | CHO cells |
Note: β-arrestin recruitment data for this compound and Flesinoxan were not available in the searched literature.
Signaling Pathways and Experimental Workflows
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor primarily couples to the inhibitory G-protein, Gi/o.[1] Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Additionally, the βγ subunits of the G-protein can modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1] The receptor can also signal through β-arrestin-mediated pathways, which are involved in receptor desensitization and internalization, as well as G-protein independent signaling.
References
- 1. Pharmacological characterization of N1-(2-methoxyphenyl)-N4-hexylpiperazine as a multi-target antagonist of α1A/α1D-adrenoceptors and 5-HT1A receptors that blocks prostate contraction and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 1-(2-Methoxyphenyl)piperazine (1-MPP) as a Pharmacological Tool
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective validation of 1-(2-Methoxyphenyl)piperazine (1-MPP), also known as oMeOPP, as a pharmacological tool. Its performance is compared with key alternatives, supported by experimental data and detailed methodologies for receptor analysis. 1-MPP is a chemical compound of the piperazine (B1678402) class, frequently used as a precursor in the synthesis of various pharmaceutical agents.[1][2][3] Its intrinsic pharmacological activity, particularly its interaction with serotonergic and adrenergic receptors, makes it a subject of interest and a useful tool in neuroscience research.
Comparative Pharmacological Data
The utility of a pharmacological tool is defined by its affinity, selectivity, and functional activity at its target(s). This section compares 1-MPP with two well-characterized ligands for the serotonin (B10506) 1A (5-HT1A) receptor: Buspirone , a partial agonist, and WAY-100635 , a potent antagonist.
Table 1: Receptor Binding Affinity Profile
This table summarizes the binding affinities (Ki, IC50, pIC50) of 1-MPP and its comparators at the primary 5-HT1A target and significant off-targets. Lower Ki and IC50 values indicate higher binding affinity.
| Compound | Receptor | Ki (nM) | IC50 (nM) | pIC50 | Selectivity Notes |
| 1-MPP Analog (MP 3022 analog) | 5-HT1A | 11.8 - 14.7 | - | - | High affinity for 5-HT1A, low for 5-HT2.[4] |
| Buspirone | 5-HT1A | High Affinity | - | - | Also shows moderate affinity for Dopamine (B1211576) D2 receptors and weak antagonism at D3/D4 and α-adrenergic receptors.[5][6] |
| WAY-100635 | 5-HT1A | 0.39[7][8] | 0.91[7][8] | 8.87 - 8.9[7][9] | >100-fold selectivity for 5-HT1A over other 5-HT subtypes.[9] |
| α1-Adrenergic | - | - | 6.6[7][8] | Significant affinity for α1-adrenergic receptors. | |
| Dopamine D2L | 420 - 940[7][10] | - | - | Weak affinity for D2L receptors. | |
| Dopamine D3 | 370[7][10] | - | - | Moderate affinity for D3 receptors. | |
| Dopamine D4 | 3.3 - 16[7][10] | - | - | High affinity for D4 receptors, where it acts as an agonist.[10][11] |
Table 2: Functional Activity Profile
This table outlines the functional effects (e.g., agonist, antagonist) and potency (EC50, pA2) of the compounds.
| Compound | Receptor | Functional Activity | Potency Metric | Value |
| 1-MPP Analog (MP 3022 analog) | Postsynaptic 5-HT1A | Antagonist[4] | - | - |
| Buspirone | Postsynaptic 5-HT1A | Partial Agonist[5] | - | - |
| Presynaptic 5-HT1A | Full Agonist[5] | - | - | |
| WAY-100635 | 5-HT1A | Silent Antagonist[9][11] | pA2 | 9.71[7][9] |
| Dopamine D4 | Full Agonist[10][11] | EC50 | 9.7 nM[7][10] |
Key Experimental Protocols
The data presented above are typically generated using standardized in vitro assays. Below are detailed methodologies for two fundamental experiments in pharmacology.
1. Radioligand Receptor Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound (like 1-MPP) for a specific receptor by measuring how effectively it competes with a radioactively labeled ligand of known affinity.[12][13]
Objective: To determine the inhibition constant (Ki) of a test compound.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor (e.g., 5-HT1A).
-
Radioligand with high affinity and selectivity for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).[9]
-
Test compound (unlabeled).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
96-well filter plates (e.g., glass fiber filters).[14]
-
Scintillation fluid and a scintillation counter.
Workflow:
Procedure:
-
Incubation: In each well of a 96-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[12] Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled ligand).
-
Equilibrium: Allow the reaction to reach equilibrium (e.g., 60-90 minutes at a specific temperature like 37°C).[15]
-
Separation: Terminate the incubation by rapid filtration over glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[12]
-
Washing: Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.[14]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[13]
2. GPCR Functional Assay ([35S]GTPγS Binding)
This assay measures the functional consequence of ligand binding to a G-protein-coupled receptor (GPCR), such as the 5-HT1A receptor. It quantifies G-protein activation by measuring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.[16]
Objective: To determine if a compound is an agonist, antagonist, or inverse agonist and to quantify its potency (EC50) and efficacy.
Signaling Pathway:
Procedure:
-
Preparation: Prepare cell membranes expressing the GPCR of interest.
-
Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of GDP (to ensure G-proteins are in an inactive state) and a fixed, low concentration of [35S]GTPγS.
-
Reaction: Initiate the reaction and incubate for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). Agonist binding will promote the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Termination & Separation: Stop the reaction and separate bound from free [35S]GTPγS using rapid filtration, similar to the binding assay.[16]
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis:
-
Agonists: Will show a concentration-dependent increase in [35S]GTPγS binding. Plotting this generates a dose-response curve from which potency (EC50) and efficacy (Emax) can be determined.
-
Antagonists: Will not stimulate binding on their own but will inhibit the binding stimulated by a known agonist in a concentration-dependent manner.
-
Validation and Comparison
The data indicate that 1-MPP and its analogs are effective ligands for the 5-HT1A receptor, generally acting as antagonists.[4] This positions 1-MPP as a useful pharmacological tool for studying the 5-HT1A system.
Logical Framework for Compound Classification:
Comparison with Alternatives:
-
vs. WAY-100635: WAY-100635 is a more potent and selective "silent" antagonist at the 5-HT1A receptor.[9] However, its utility is complicated by its potent agonist activity at the dopamine D4 receptor.[10][11] This is a critical consideration, as effects observed using WAY-100635 may not be solely attributable to 5-HT1A antagonism. 1-MPP, while less potent, may offer a different selectivity profile, particularly a lower affinity for dopamine receptors, which could be advantageous in certain experimental contexts.
-
vs. Buspirone: Buspirone is a partial agonist, making its functional effects complex; it can act as an agonist or an antagonist depending on the level of endogenous serotonin tone.[5] 1-MPP, as a neutral antagonist, provides a more straightforward tool for blocking 5-HT1A receptor function without introducing its own intrinsic activity.
This compound is a valid pharmacological tool for probing the function of the 5-HT1A receptor. While it may not possess the high potency of specialized research ligands like WAY-100635, its distinct pharmacological profile makes it a valuable compound. Its primary utility lies in its role as a 5-HT1A antagonist. Researchers must, however, remain aware of its potential for off-target effects, such as at α1-adrenergic receptors, and should include appropriate controls to validate their findings. The choice between 1-MPP and alternatives like WAY-100635 or Buspirone will depend on the specific requirements of the experiment, particularly the need for high potency versus a potentially cleaner off-target profile regarding the dopamine D4 receptor.
References
- 1. guidechem.com [guidechem.com]
- 2. Substituted piperazine - Wikipedia [en.wikipedia.org]
- 3. This compound | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Some pharmacological properties of new analogs of MP 3022, the 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buspirone - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WAY-100635 - Wikipedia [en.wikipedia.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of 1-(2-Methoxyphenyl)piperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxyphenyl)piperazine (oMeOPP) is a phenylpiperazine derivative that serves as a significant scaffold in the development of centrally acting agents. Its interaction with various neurotransmitter receptors is of critical interest for understanding its pharmacological profile, including its therapeutic potential and off-target effects. This guide provides a comparative analysis of the cross-reactivity of this compound with a range of receptors, supported by available experimental data and detailed methodologies.
Data Presentation: Receptor Binding Affinity Profile
The following table summarizes the binding affinities (Ki) of this compound and its derivatives for various receptors. It is important to note that much of the publicly available data pertains to derivatives of this compound, which have been synthesized to optimize affinity and selectivity for specific targets. Data for the parent compound is limited and is presented alongside data for its key derivatives to provide a broader understanding of its potential interactions.
| Receptor Subtype | Ligand | Binding Affinity (Ki) [nM] | Reference |
| Serotonin Receptors | |||
| 5-HT1A | Derivative with cis-bicyclo[3.3.0]octane | 0.12 - 0.63 | [1] |
| 5-HT1A | Derivative with norbornane | 0.12 - 0.63 | [1] |
| 5-HT1A | 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 476 | |
| 5-HT2A | 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivative | Low to moderate affinity | [2] |
| 5-HT7 | 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 2.6 | |
| Dopamine Receptors | |||
| D2 | 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivative | High affinity | [2] |
| Adrenergic Receptors | |||
| α1 | 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivative | Large variability in affinities | [2] |
| α1 | Derivatives with high 5-HT1A affinity | Devoid of antagonist activity | [1] |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a representative method for determining the binding affinity of a test compound, such as this compound, to a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells) or tissue homogenates known to be rich in the target receptor.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well microplates.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.[3]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
A range of concentrations of the test compound (this compound).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of the unlabeled control ligand.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Rapidly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Functional Assay: cAMP Accumulation Assay (for Gi/o-coupled receptors)
This protocol is a representative method to assess the functional activity of this compound at Gi/o-coupled receptors like the 5-HT1A and D2 receptors.
Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on forskolin-stimulated cyclic AMP (cAMP) accumulation.
Materials:
-
Cell Line: A cell line stably expressing the Gi/o-coupled receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Test Compound: this compound.
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
Reference Agonist and Antagonist.
-
Cell Culture Medium.
-
Stimulation Buffer.
-
cAMP Assay Kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Seeding: Culture the cells to an appropriate confluency and seed them into 96-well plates. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound, reference agonist, and antagonist in stimulation buffer.
-
Assay Procedure:
-
Aspirate the cell culture medium from the wells.
-
Add the test compound or reference ligands to the respective wells.
-
To measure agonist activity, add the test compound alone.
-
To measure antagonist activity, pre-incubate the cells with the test compound before adding a fixed concentration of the reference agonist.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP levels against the logarithm of the compound concentration.
-
For agonists, determine the EC50 (potency) and Emax (efficacy) values.
-
For antagonists, determine the IC50 value and calculate the Kb using the appropriate pharmacological models.
-
Signaling Pathways
5-HT1A Receptor Signaling Pathway
This compound is known to have a high affinity for the 5-HT1A receptor, where it can act as a partial agonist. The 5-HT1A receptor is primarily coupled to the Gi/o family of G-proteins.[4]
Caption: 5-HT1A receptor signaling cascade initiated by an agonist.
α1-Adrenergic Receptor Signaling Pathway
Derivatives of this compound have shown variable affinities for α1-adrenergic receptors. These receptors are coupled to Gq/11 proteins.[5][6]
References
- 1. Substitution of 5-HT1A Receptor Signaling by a Light-activated G Protein-coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
Reproducibility of 1-(2-Methoxyphenyl)piperazine Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental results for 1-(2-Methoxyphenyl)piperazine (1-MPP), a compound of significant interest in neuroscience and pharmacology. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to offer an objective resource for assessing the reproducibility and understanding the pharmacological profile of 1-MPP.
Quantitative Data Summary
The binding affinity of this compound and its derivatives has been evaluated across multiple studies, primarily targeting serotonergic, dopaminergic, and adrenergic receptors. The following tables summarize the reported inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) to facilitate a comparison of the compound's potency and selectivity. Variations in these values across different studies can be attributed to differences in experimental conditions, such as the radioligand used, the tissue or cell line preparation, and assay-specific parameters.
Table 1: Binding Affinity of 1-MPP and Derivatives for Serotonin (B10506) Receptors
| Compound | Receptor | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| This compound derivative | 5-HT₁ₐ | 1.2 | - | [1] |
| This compound derivative | 5-HT₁ₐ | 21.3 | - | [1] |
| This compound derivative | 5-HT₁ₐ | 0.12 - 0.63 | - | [2] |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT₇ | 2.6 | - | [3] |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT₁ₐ | 476 | - | [3] |
| 5-[2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethoxy]-1,3-dihydro-2H-benzimidazole-2-thione | 5-HT₁ₐ | - | 1.7 | [4] |
Table 2: Binding Affinity of 1-MPP and Derivatives for Dopamine (B1211576) Receptors
| Compound | Receptor | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| 1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine | D₂ | 54 | - | [5] |
| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | hD₃ | 0.5 | - | [6] |
| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | hD₂ʟ | 76.4 | - | [6] |
| 5-[2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethoxy]-1,3-dihydro-2H-benzimidazole-2-thione | D₂ | - | 0.01 | [4] |
Table 3: Binding Affinity of 1-MPP Derivatives for Adrenergic Receptors
| Compound | Receptor | Kᵢ (nM) | pA₂ | Reference |
| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | α₁ | 2.4 | 8.807 | [7] |
| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | α₁ | 2.1 | - | [7] |
Experimental Protocols
The reproducibility of experimental findings is intrinsically linked to the methodologies employed. Below are detailed protocols for key experiments commonly used to characterize 1-MPP and similar compounds.
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor.[8]
Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound for a target receptor.
General Procedure:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.
-
Incubation: A constant concentration of a specific radioligand (a radioactive molecule that binds to the target receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., 1-MPP).
-
Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand in the solution.
-
Quantification of Radioactivity: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.
Factors Influencing Reproducibility:
-
Source of Receptor: Differences in receptor density and coupling to G-proteins between cell lines and native tissues can affect binding affinities.
-
Choice of Radioligand: The affinity and specificity of the radioligand used can influence the determined affinity of the test compound.
-
Assay Conditions: Incubation time, temperature, and buffer composition (e.g., ion concentrations) can impact ligand binding.
-
Data Analysis Methods: The model used for curve fitting can affect the calculated IC₅₀ and Kᵢ values.
Functional Assays (cAMP Inhibition Assay)
Functional assays measure the biological response elicited by a compound upon binding to its receptor. For Gᵢ-coupled receptors, such as the D₂ dopamine receptor, a common functional assay is the measurement of cyclic adenosine (B11128) monophosphate (cAMP) inhibition.
Objective: To determine the potency (IC₅₀ or EC₅₀) and efficacy of a test compound in modulating the activity of a Gᵢ-coupled receptor.
General Procedure:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., HEK-293T cells) are cultured.
-
Stimulation: The cells are treated with an agent that stimulates adenylyl cyclase and increases intracellular cAMP levels (e.g., forskolin).
-
Compound Treatment: The stimulated cells are then incubated with varying concentrations of the test compound.
-
cAMP Measurement: The intracellular cAMP levels are quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the forskolin-stimulated cAMP production (IC₅₀) is determined.
Factors Influencing Reproducibility:
-
Cell Line: The specific cell line used and its passage number can affect receptor expression and signaling efficiency.
-
Assay Kit and Reagents: Different commercial kits for cAMP measurement can have varying sensitivities and dynamic ranges.
-
Stimulation Conditions: The concentration of the stimulating agent and the duration of stimulation can influence the magnitude of the response.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms underlying the effects of 1-MPP and the experimental procedures used to study them, the following diagrams have been generated using the DOT language.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-(2-Methoxyphenyl)piperazine and Other Arylpiperazines for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-(2-methoxyphenyl)piperazine (oMeOPP) with other notable arylpiperazines, focusing on their pharmacological profiles and interactions with key neurotransmitter receptors. The information presented herein is supported by experimental data to assist researchers in selecting appropriate compounds for their studies.
Introduction to Arylpiperazines
Arylpiperazines are a class of chemical compounds that feature a piperazine (B1678402) ring linked to an aryl group. This structural motif is prevalent in a wide range of centrally acting drugs, including antipsychotics, antidepressants, and anxiolytics. Their pharmacological diversity stems from their ability to interact with various G-protein coupled receptors (GPCRs), particularly serotonin (B10506) and dopamine (B1211576) receptors. This compound is a prominent member of this class and serves as a crucial scaffold in medicinal chemistry.
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki, in nM) of this compound and other selected arylpiperazines for key serotonin (5-HT) and dopamine (D) receptors. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of Arylpiperazines at Serotonin Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2C |
| This compound (oMeOPP) | 1.2[1], 8.6 | No affinity | No affinity |
| m-Chlorophenylpiperazine (m-CPP) | 100[2] | 360 - 1300[3] | 360 - 1300[3] |
| Trifluoromethylphenylpiperazine (TFMPP) | - | - | - |
| 1-(4-Methoxyphenyl)piperazine (pMeOPP) | 476[4] | - | - |
| Aripiprazole | High Affinity | 22.4 | 428 |
Data for TFMPP was not consistently available in the format of Ki values.
Table 2: Binding Affinities (Ki, nM) of Arylpiperazines at Dopamine Receptors
| Compound | D2 | D3 | D4 |
| This compound (oMeOPP) | 0.4, High Affinity[5] | - | - |
| m-Chlorophenylpiperazine (m-CPP) | >10,000[2] | - | - |
| Trifluoromethylphenylpiperazine (TFMPP) | - | - | - |
| 1-(4-Methoxyphenyl)piperazine (pMeOPP) | - | - | - |
| Aripiprazole | 0.34 | High Affinity | Moderate Affinity |
Signaling Pathways and Experimental Workflows
The interaction of arylpiperazines with their target receptors initiates intracellular signaling cascades. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for determining receptor binding affinity.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
Radioligand Binding Assay for 5-HT1A Receptor
This protocol is adapted from established methods for determining the binding affinity of a test compound to the 5-HT1A receptor.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]-8-OH-DPAT (a 5-HT1A agonist).
-
Non-specific Ligand: 10 µM Serotonin (5-HT).
-
Test Compound: this compound or other arylpiperazines.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell Harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer (for total binding) or 50 µL of 10 µM 5-HT (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of diluted [³H]-8-OH-DPAT (final concentration ~1.0 nM).
-
100 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This assay measures the functional activity of a compound at the D2 receptor by quantifying its ability to inhibit the production of cyclic AMP (cAMP).
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human D2 receptor.
-
Assay Medium: Serum-free medium or HBSS.
-
Phosphodiesterase (PDE) Inhibitor: e.g., 1 mM IBMX.
-
Adenylyl Cyclase Activator: e.g., 10 µM Forskolin (B1673556).
-
Test Compound: this compound or other arylpiperazines.
-
cAMP Detection Kit: (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluency.
-
Compound Incubation: Replace the culture medium with assay medium containing the PDE inhibitor and the test compound at various concentrations. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and increase cAMP production. Incubate for a further specified time (e.g., 15-30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP detection kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the data, with the forskolin-only wells representing 100% cAMP production and basal wells (no forskolin) representing 0%. Plot the percent inhibition of the forskolin-stimulated cAMP response against the log concentration of the test compound. Determine the IC₅₀ (or EC₅₀ for inhibition) value using non-linear regression.
Conclusion
This compound and its analogs exhibit a diverse range of affinities for serotonin and dopamine receptors, underscoring their potential as scaffolds for the development of novel therapeutics targeting the central nervous system. This guide provides a comparative overview of their pharmacological properties and detailed experimental protocols to facilitate further research and drug discovery in this important class of compounds. The provided data and methodologies are intended to serve as a valuable resource for researchers in the field.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 4. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of 1-(2-Methoxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
1-(2-Methoxyphenyl)piperazine (1-MPP), also known as oMeOPP, is a phenylpiperazine derivative that has garnered significant interest in neuroscience research due to its activity as a serotonergic agent. This guide provides a comprehensive comparison of its effects observed in controlled laboratory settings (in vitro) and in living organisms (in vivo), supported by experimental data and detailed methodologies.
In Vitro Effects: A Focus on Receptor Interactions
The in vitro effects of 1-MPP are primarily characterized by its interaction with specific neurotransmitter receptors, particularly the serotonin (B10506) 5-HT1A receptor.
Receptor Binding and Functional Activity
Studies have consistently shown that 1-MPP exhibits a high affinity for the serotonin 5-HT1A receptor.[1] In contrast, it displays no significant affinity for the 5-HT2 receptor or dopamine (B1211576) receptors.[1] Functionally, 1-MPP acts as a partial agonist at the 5-HT1A receptor, with a maximal efficacy of approximately 70%.[1] This partial agonism means it can elicit a response from the receptor, but not to the same extent as a full agonist.
Some derivatives of 1-MPP have been synthesized and tested, showing even higher affinity for the 5-HT1A receptor.[2][3] For instance, certain derivatives with a terminal cycloalkyl amide fragment bind to 5-HT1A receptors with Ki values in the low nanomolar range (0.12-0.63 nM) and are devoid of antagonist activity at α1-adrenergic receptors.[2]
Cellular and Molecular Effects
The interaction of 1-MPP and its analogs with the 5-HT1A receptor initiates downstream signaling cascades. For example, WAY 100635, a well-known 5-HT1A antagonist that contains the this compound moiety, has been shown to prevent the hyperpolarization and decrease in membrane input resistance in CA1 pyramidal cells of the hippocampus induced by serotonin.[4] While direct studies on the hepatotoxicity of 1-MPP are limited, research on a related compound, 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), indicated that it can induce an increase in reactive oxygen species, leading to depletion of glutathione (B108866) (GSH) and ATP, and activation of caspase-3 in hepatic cell lines.[5]
Summary of In Vitro Data
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity | Reference |
| This compound (1-MPP) | 5-HT1A | High | Partial Agonist (Emax ≈ 70%) | [1] |
| This compound (1-MPP) | 5-HT2 | No Affinity | - | [1] |
| This compound (1-MPP) | Dopamine Receptors | No Affinity | - | [1] |
| 1-MPP Derivatives (e.g., with cycloalkyl amide) | 5-HT1A | 0.12 - 0.63 nM | Antagonist | [2] |
| p-MPPI | 5-HT1A | - | Competitive Antagonist | [6] |
| WAY 100635 | 5-HT1A | Apparent Kb = 0.23 nM | Potent Antagonist | [4] |
In Vivo Effects: From Animal Behavior to Pharmacokinetics
In vivo studies provide crucial insights into the physiological and behavioral consequences of 1-MPP administration in a complex biological system.
Behavioral Pharmacology
Animal studies have revealed that 1-MPP possesses antipsychotic-like properties. It has been shown to suppress conditioned avoidance responses (CARs) in rats without markedly affecting their escape behavior.[1] Furthermore, 1-MPP can reverse amphetamine-induced stereotypy, a common screening test for antipsychotic potential.[1]
Derivatives of 1-MPP have also been extensively studied. For example, p-MPPI, a compound containing the 1-MPP structure, acts as an antagonist to the effects of the 5-HT1A agonist 8-OH-DPAT. In rats, p-MPPI dose-dependently antagonized 8-OH-DPAT-induced hypothermia and forepaw treading.[6]
Pharmacokinetics and Metabolism
Pharmacokinetic studies with radiolabeled analogs, such as [123I]p-MPPI, have demonstrated that the 1-MPP scaffold can efficiently cross the blood-brain barrier.[7] Following intravenous injection in rats, the compound rapidly distributes to the brain, with the highest concentrations found in regions rich in 5-HT1A receptors, such as the hippocampus.[7]
Metabolically, 1-MPP is known to be a metabolite of several other drugs.[1][8] Studies on the related compound 1-(4-methoxyphenyl)piperazine (MeOPP) in rats have shown that O-demethylation is a primary metabolic pathway.[9]
Physiological Effects
Historically, 1-MPP was investigated as an antihypertensive agent in the 1950s, where it was observed to produce side effects such as drowsiness, which could be interpreted as being consistent with its central nervous system activity.[1]
Summary of In Vivo Data
| Effect | Animal Model | Key Findings | Reference |
| Antipsychotic-like Activity | Rats | Suppresses conditioned avoidance response; reverses amphetamine-induced stereotypy. | [1] |
| 5-HT1A Receptor Antagonism (p-MPPI) | Rats | Antagonizes 8-OH-DPAT-induced hypothermia and forepaw treading. | [6] |
| Blood-Brain Barrier Penetration ([123I]p-MPPI) | Rats | Rapid and efficient penetration into the brain. | [7] |
| Antihypertensive Effects | - | Studied in the 1950s; produced drowsiness. | [1] |
Experimental Protocols
In Vitro: Receptor Binding Assay (General Protocol)
-
Membrane Preparation: Homogenize brain tissue (e.g., rat hippocampus) in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Binding Incubation: Incubate the prepared membranes with a radiolabeled ligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound (1-MPP).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo: Conditioned Avoidance Response (CAR) in Rats
-
Apparatus: Use a shuttle box with two compartments separated by a gate. The floor of each compartment is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), the electric shock.
-
Training: Place a rat in one compartment. Present the CS for a set duration (e.g., 10 seconds). If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends. If the rat does not move, deliver the US (e.g., 0.5 mA shock) until the rat escapes to the other compartment.
-
Testing: After stable avoidance behavior is established, administer the test compound (1-MPP) or vehicle to the rats.
-
Data Collection: Record the number of avoidance responses, escape responses, and failures to escape during a set number of trials.
-
Analysis: Compare the performance of the drug-treated group to the vehicle-treated group to assess the effect of the compound on conditioned avoidance behavior.
Visualizing the Mechanisms
Signaling Pathway of 1-MPP at the 5-HT1A Receptor
Caption: 1-MPP signaling at the 5-HT1A receptor.
Comparative Workflow: In Vitro vs. In Vivo Testing
Caption: A typical workflow for in vitro and in vivo drug testing.
References
- 1. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- fluorobenzamido]ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo binding of [123I]4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)- p-iodobenzamido-]ethyl-piperazine, p-MPPI, to 5-HT1A receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of 1-(2-Methoxyphenyl)piperazine Derivatives: A Guide for Researchers
A deep dive into the pharmacological landscape of 1-(2-methoxyphenyl)piperazine derivatives reveals a versatile scaffold with significant potential in the development of novel therapeutics, particularly for central nervous system disorders. This guide provides a comparative analysis of these derivatives, focusing on their receptor binding affinities, in vivo efficacy, and the underlying experimental methodologies.
The this compound moiety is a key pharmacophore found in numerous psychoactive compounds, conferring high affinity for various neurotransmitter receptors, most notably the serotonin (B10506) 5-HT1A receptor.[1] Derivatives of this core structure have been extensively explored for their potential as antidepressant, anxiolytic, and antipsychotic agents.[2][3] This comparative guide synthesizes data from multiple studies to offer a clear overview of the structure-activity relationships and pharmacological profiles of these compounds.
Quantitative Analysis of Receptor Binding Affinities
The affinity of this compound derivatives for various receptors is a critical determinant of their pharmacological effects. The following tables summarize the in vitro binding affinities (Ki values) of a selection of these compounds for the human 5-HT1A receptor and other relevant targets. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Serotonin 5-HT1A Receptors
| Compound | Derivative Substitution | Ki (nM) for 5-HT1A | Reference |
| 1 | Unsubstituted | 31.7 | [2] |
| 2 | 4-((2-(2-chloro-6-methylphenoxy)ethoxy)ethyl) | < 1 | [4] |
| 3 | 4-(3-(tricyclo[3.3.1.1^3,7]decan-1-ylamino)propyl) | 1.2 | [5] |
| 4 | 4-(3-(3,5-dimethyltricyclo[3.3.1.1^3,7]decan-1-ylamino)propyl) | 21.3 | [5] |
| 5 | 4-(cis-bicyclo[3.3.0]octan-2-yl)methyl | 0.12 - 0.63 | [6] |
| 6 | 4-(norbornan-2-yl)methyl | 0.12 - 0.63 | [6] |
Table 2: Comparative Binding Affinities (Ki, nM) at Other Receptors
| Compound | Ki (nM) for 5-HT7 | Ki (nM) for α1-adrenergic | Reference |
| 2 | 34 | - | [4] |
| 5 | - | Devoid of antagonist activity | [6] |
| 6 | - | Devoid of antagonist activity | [6] |
In Vivo Efficacy: Antidepressant and Antipsychotic-like Activity
The in vitro binding profiles of these derivatives often translate to significant in vivo effects. Key preclinical models used to assess their potential therapeutic applications include the forced swim test (FST) and tail suspension test (TST) for antidepressant activity, and the conditioned avoidance response (CAR) for antipsychotic potential.
Table 3: In Vivo Antidepressant-like Activity of Selected Derivatives
| Compound | Test | Species | Dose | Outcome | Reference |
| 2 | Tail Suspension Test | Mice | 2.5 mg/kg, i.p. | Stronger effect than imipramine (B1671792) (5 mg/kg) | [4] |
Table 4: In Vivo Antipsychotic-like Activity of Selected Derivatives
| Compound | Test | Species | Dose | Outcome | Reference |
| 1h | Social Interaction Test (Anxiolytic) | Mice | Not specified | Displayed anxiolytic activity | [2] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of pharmacological compounds. Below are summaries of key methodologies employed in the characterization of this compound derivatives.
Radioligand Binding Assay for 5-HT1A Receptor
This assay determines the affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing human 5-HT1A receptors.
-
Radioligand (e.g., [3H]8-OH-DPAT).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Forced Swim Test (FST) in Mice
The FST is a widely used behavioral test to screen for potential antidepressant activity.[7][8][9][10]
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.[7]
Procedure:
-
Individually place mice into the water-filled cylinder.
-
Record the total duration of the test (typically 6 minutes).
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.[8]
-
A significant reduction in the duration of immobility by a test compound compared to a vehicle control is indicative of antidepressant-like activity.
Conditioned Avoidance Response (CAR) Test in Rats
The CAR test is a predictive model for antipsychotic activity, assessing the ability of a compound to suppress a learned avoidance response.[4][11]
Apparatus:
-
A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock.
-
A conditioned stimulus (CS), such as a light or a tone.
-
An unconditioned stimulus (US), a mild foot shock.
Procedure:
-
Training: Place a rat in one compartment of the shuttle box. Present the CS for a short period (e.g., 10 seconds), followed by the US. The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving after the US has started (escape response). Repeat for a set number of trials.
-
Testing: Administer the test compound or vehicle to the trained rats. After a specific pretreatment time, place the rats back in the shuttle box and present the CS and US as in the training phase.
-
Data Analysis: Record the number of avoidance and escape responses. A selective reduction in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.[4]
Visualizing Molecular Interactions and Experimental Processes
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: 5-HT1A Receptor Signaling Pathway initiated by an agonist.
Caption: Workflow of the Forced Swim Test for antidepressant screening.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of CNS agents, XXI: Two derivatives of 1-(o-methoxyphenyl)piperazine with an opposite function at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
- 10. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 11. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity of 1-(2-Methoxyphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of 1-(2-Methoxyphenyl)piperazine (1-MPP) with other key research ligands. The data presented is intended to assist researchers in selecting the appropriate compounds for their studies on serotonin (B10506) and dopamine (B1211576) receptor systems. All quantitative data is supported by experimental protocols, and relevant signaling pathways are visualized to provide a clear understanding of the molecular mechanisms involved.
Comparative Binding Affinity Data
The following table summarizes the inhibitory constants (Ki) of 1-MPP and a selection of alternative ligands for key serotonin (5-HT) and dopamine (D) receptor subtypes. Lower Ki values indicate a higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) |
| This compound (1-MPP) & Derivatives | 0.12 - 476[1] | Low to Moderate Affinity[2] | High Affinity[2] | 0.5[3] | - |
| WAY-100635 | 0.39[4] | - | 940[4][5] | 370[5] | 3.3 - 16[4][5] |
| 8-OH-DPAT | ~1[6] | >10000[7] | >10000[7] | - | - |
| Buspirone | 25 (metabolite)[8] | Low Affinity[8] | Moderate Affinity[9][10] | Weak Antagonist[8] | Weak Antagonist[8] |
| Haloperidol | 3600 | 120 | 0.89 | 4.6 | 10 |
Note: Ki values can vary between different studies and experimental conditions. The data presented here is a representative summary from the cited literature.
Experimental Protocols
The binding affinity data presented in this guide is primarily determined through radioligand binding assays. Below are detailed methodologies for performing these assays for the 5-HT1A and D2 receptors.
Radioligand Binding Assay for the 5-HT1A Receptor
This protocol describes a competitive binding assay to determine the Ki of a test compound for the human 5-HT1A receptor.
Materials:
-
Membrane Preparation: Crude membrane preparations from cell lines stably expressing human recombinant 5-HT1A receptors (e.g., HEK-293 or CHO cells) or from tissue known to be rich in these receptors (e.g., rat hippocampus).
-
Radioligand: [³H]-8-OH-DPAT (8-hydroxy-2-(di-n-propylamino)tetralin), a high-affinity 5-HT1A receptor agonist.
-
Non-specific Binding Control: 10 µM Serotonin (5-HT) or WAY-100635.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.[11]
-
Test Compound: The compound for which the binding affinity is to be determined, at various concentrations.
-
Instrumentation: 96-well microplates, glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI), filtration apparatus, and a liquid scintillation counter.
-
Membrane Preparation:
-
Homogenize frozen tissue or washed cells in 20 volumes of cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.
-
Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store in aliquots at -80°C.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA protein assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay Buffer (for total binding) or the non-specific binding control.
-
The test compound at various concentrations.
-
Diluted [³H]-8-OH-DPAT (final concentration ~1.0 nM).
-
The diluted membrane preparation (e.g., 50-100 µg protein/well).
-
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.[11]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer.
-
Quantification:
-
Transfer the filters to scintillation vials, add a scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Radioligand Binding Assay for the Dopamine D2 Receptor
This protocol outlines a competitive binding assay to determine the Ki of a test compound for the human dopamine D2 receptor.
Materials:
-
Membrane Preparation: Crude membrane preparations from cell lines stably expressing human recombinant D2 receptors or from tissue rich in D2 receptors (e.g., rat striatum).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride, high-affinity D2 receptor antagonists.
-
Non-specific Binding Control: 10 µM Haloperidol or (+)-Butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[15]
-
Test Compound: The compound of interest at various concentrations.
-
Instrumentation: Same as for the 5-HT1A receptor binding assay.
-
Membrane Preparation: Follow the same procedure as described for the 5-HT1A receptor.
-
Assay Setup:
-
In a 96-well plate, add the assay components in the following order:
-
Assay Buffer (for total binding) or the non-specific binding control.
-
The test compound at various concentrations.
-
Diluted radioligand (e.g., [³H]-Spiperone at a final concentration around its Kd).
-
The diluted membrane preparation.
-
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[15]
-
Filtration: Terminate the incubation by rapid vacuum filtration through PEI-pre-soaked glass fiber filters. Wash the filters three to four times with ice-cold wash buffer.
-
Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation as described above.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways for the 5-HT1A and D2 receptors, as well as the general workflow for a radioligand binding assay.
Caption: 5-HT1A Receptor Signaling Pathway.[12][19][20][21][22][23]
Caption: Dopamine D2 Receptor Signaling Pathway.[11][24][25][26][27]
Caption: Radioligand Binding Assay Workflow.[12][13][14][15][16][17][28]
References
- 1. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Buspirone - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 28. biophysics-reports.org [biophysics-reports.org]
A Head-to-Head Comparison of 1-(2-Methoxyphenyl)piperazine and NAN-190 for Preclinical Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of serotonergic research, the selection of appropriate pharmacological tools is paramount for elucidating the intricate roles of serotonin (B10506) receptors in physiological and pathological processes. Among the myriad of available compounds, 1-(2-Methoxyphenyl)piperazine (1-MPP) and NAN-190 have emerged as critical ligands for studying the 5-HT1A receptor. This guide provides a detailed head-to-head comparison of their pharmacological profiles, supported by experimental data, to aid researchers in making informed decisions for their preclinical studies.
Executive Summary
This compound (1-MPP) is a phenylpiperazine derivative known primarily as a partial agonist at the 5-HT1A receptor. It is also a metabolite of several antidepressant and anxiolytic drugs. NAN-190, conversely, is predominantly characterized as a potent and selective 5-HT1A receptor antagonist, although it exhibits a complex pharmacology that includes partial agonist activity at presynaptic 5-HT1A autoreceptors and significant affinity for α1-adrenergic receptors. A recent discovery has also implicated NAN-190 as a blocker of Nav1.7 sodium channels, suggesting its potential in pain research.
This guide will delve into their comparative receptor binding affinities, functional activities, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to ensure reproducibility and methodological rigor in your research.
Receptor Binding Profiles: A Quantitative Comparison
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential for off-target effects. The following table summarizes the reported binding affinities (Ki) of 1-MPP and NAN-190 for a range of relevant receptors.
| Receptor | This compound (1-MPP) Ki (nM) | NAN-190 Ki (nM) | References |
| Serotonin Receptors | |||
| 5-HT1A | 1.2 - 8.6 | 1.26 (pKi 8.9) | [1][2] |
| 5-HT2A | Low affinity | Moderate affinity | [1] |
| 5-HT2C | Low affinity | - | |
| 5-HT7 | 434 | - | |
| Dopamine (B1211576) Receptors | |||
| D2 | High affinity | Low affinity | [1] |
| Adrenergic Receptors | |||
| α1 | Variable affinity | 1.26 (pKi 8.9) | [1][3] |
| Sodium Channels | |||
| Nav1.7 | - | IC50 (inactivated state) - potent | [4] |
Note: A lower Ki value indicates a higher binding affinity. Data is compiled from multiple sources and may vary depending on the experimental conditions (e.g., radioligand used, tissue preparation).
Functional Activity: Beyond Binding Affinity
While binding affinity indicates the strength of interaction between a ligand and a receptor, functional assays are necessary to determine the biological response elicited by this interaction.
This compound (1-MPP)
1-MPP is characterized as a partial agonist at the 5-HT1A receptor. In functional assays, it produces a submaximal response compared to a full agonist like serotonin. This partial agonism can be beneficial in studies where a modest and sustained activation of 5-HT1A receptors is desired, avoiding the potential for receptor desensitization associated with full agonists. Some studies suggest that 1-MPP may also act as a dopamine receptor antagonist[5].
NAN-190
NAN-190 exhibits a more complex functional profile. It is primarily classified as a potent competitive antagonist at postsynaptic 5-HT1A receptors, effectively blocking the effects of 5-HT1A agonists[6]. However, it also displays partial agonist activity, particularly at presynaptic 5-HT1A autoreceptors, which can lead to a decrease in serotonin release[6]. This dual activity necessitates careful interpretation of in vivo data.
Furthermore, NAN-190 is a potent antagonist at α1-adrenergic receptors, a property that must be considered when dissecting its overall pharmacological effects[3][7]. Its recently discovered role as a state-dependent blocker of Nav1.7 sodium channels opens new avenues for its use in pain research, independent of its serotonergic or adrenergic activity[4].
Signaling Pathways
The functional outcomes of 1-MPP and NAN-190 are mediated through their influence on intracellular signaling cascades.
5-HT1A Receptor Signaling
Both 1-MPP and NAN-190 target the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR) typically coupled to Gi/o proteins.
-
1-MPP (as a partial agonist): Upon binding, 1-MPP partially activates the Gi/o protein, leading to a submaximal inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects on protein kinase A (PKA) activity. This also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.
-
NAN-190 (as an antagonist): NAN-190 binds to the 5-HT1A receptor but does not activate the Gi/o protein. Instead, it competitively blocks the binding and subsequent signaling of endogenous serotonin or exogenous 5-HT1A agonists.
α1-Adrenergic Receptor Signaling
NAN-190's potent antagonism at α1-adrenergic receptors is a key differentiator from 1-MPP. α1-Adrenergic receptors are GPCRs coupled to Gq/11 proteins.
-
NAN-190 (as an antagonist): By blocking α1-adrenergic receptors, NAN-190 prevents the activation of the Gq/11 protein by endogenous catecholamines like norepinephrine. This inhibits the subsequent activation of phospholipase C (PLC), which in turn blocks the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby preventing the release of intracellular calcium and the activation of protein kinase C (PKC).
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed methodologies for key experiments are crucial.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Homogenize tissue (e.g., rat hippocampus) or cells expressing the receptor of interest in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the unlabeled test compound (1-MPP or NAN-190).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay
This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a key enzyme in the 5-HT1A receptor signaling pathway.
Protocol:
-
Cell Culture: Use cells stably expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Assay Setup: Plate the cells in a multi-well plate. Pre-treat the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Compound Addition: Add varying concentrations of the test compound (1-MPP or NAN-190). For antagonist testing, pre-incubate with NAN-190 before adding a 5-HT1A agonist.
-
Stimulation: Add a known adenylyl cyclase activator, such as forskolin, to all wells.
-
Incubation: Incubate for a specific time at 37°C to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion and Recommendations
The choice between 1-MPP and NAN-190 depends critically on the specific research question and the experimental design.
Use this compound (1-MPP) when:
-
A partial agonist at 5-HT1A receptors is required to achieve a moderate and sustained level of receptor activation.
-
The study aims to investigate the effects of a compound with a known profile as a metabolite of clinically used drugs.
Use NAN-190 when:
-
A potent antagonist of postsynaptic 5-HT1A receptors is needed to block the effects of endogenous serotonin or exogenous agonists.
-
The experimental design can account for or investigate its partial agonist effects at presynaptic 5-HT1A autoreceptors .
-
The study requires a compound with potent α1-adrenergic receptor antagonism .
-
Investigating the role of Nav1.7 sodium channels in a particular physiological or pathological process.
Important Considerations:
-
Off-target effects: Researchers using NAN-190 must be mindful of its potent α1-adrenergic antagonism and design control experiments accordingly (e.g., using a selective α1-adrenergic antagonist like prazosin).
-
Purity and Isomer: Ensure the use of high-purity this compound and not its isomers (e.g., meta or para), which have different pharmacological profiles.
-
Data Interpretation: The complex pharmacology of NAN-190 necessitates careful interpretation of results, particularly in in vivo studies where its effects on multiple receptor systems can contribute to the observed phenotype.
By carefully considering the distinct pharmacological profiles of 1-MPP and NAN-190, researchers can select the most appropriate tool to advance our understanding of serotonergic and related signaling systems in health and disease.
References
- 1. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(2-Methoxyphenyl)piperazine
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of 1-(2-Methoxyphenyl)piperazine, a chemical compound utilized in pharmaceutical research and development. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE and essential engineering controls.
| Protection Type | Specific Requirement | Standard/Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield may also be required. | Conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[2] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., Butyl rubber). Fire/flame resistant and impervious clothing, including a lab coat and apron. | EN374 compliant gloves.[3] | Prevents skin contact, which can cause irritation.[2] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits may be exceeded, a full-face respirator with an appropriate filter is necessary. | NIOSH (US) or EN 143 (EU) approved respirator. | Protects against inhalation of dust, aerosols, or vapors, which may cause respiratory tract irritation.[1][2] |
| Engineering Controls | A properly functioning fume hood is required for all handling procedures. | - | Minimizes airborne concentrations of the chemical. |
| Emergency Equipment | Easily accessible eyewash station and safety shower. | - | For immediate decontamination in case of accidental exposure. |
Operational Plan: Step-by-Step Handling Protocol
The following workflow outlines the mandatory steps for safely handling this compound from reception to disposal.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Experimental Protocol for Disposal:
-
Waste Segregation:
-
Solid Waste: Collect unused this compound and any contaminated solids (e.g., weigh boats, contaminated paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
-
Sharps: Any contaminated sharps (needles, broken glass) must be placed in a designated sharps container.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Irritant").
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Final Disposal:
-
For final disposal, it is recommended to consult with your institution's Environmental Health and Safety (EHS) department.[4]
-
A common disposal method involves offering the surplus and non-recyclable solutions to a licensed disposal company.[4]
-
Alternatively, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
All waste materials must be disposed of in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain.[5]
-
By strictly adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
